molecular formula C19H25N5O4 B1634077 (S)-Terazosin

(S)-Terazosin

Katalognummer: B1634077
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: VCKUSRYTPJJLNI-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Terazosin is a stereoisomer of Terazosin, a selective quinazoline-derived antagonist of the alpha-1 adrenergic receptor . This product is provided exclusively for research use and is not intended for diagnostic or therapeutic applications. The racemic form of Terazosin is well-established in clinical medicine for relaxing smooth muscle tone, primarily for the treatment of symptoms associated with Benign Prostatic Hyperplasia (BPH) and hypertension . Its mechanism of action involves competitive blockade of post-synaptic alpha-1 adrenoceptors, leading to the relaxation of vascular smooth muscle, which causes vasodilation and reduced blood pressure, and relaxation of smooth muscle in the prostate and bladder neck, which improves urinary flow . Beyond its classic uses, research into alpha-1 antagonists like Terazosin explores potential off-label applications, such as medical expulsive therapy for distal ureteral calculi . The compound has good oral absorption and a relatively long half-life, contributing to its sustained pharmacodynamic effects . This compound offers researchers a specific enantiomer for investigating stereoselective effects on receptor binding and function. This product is for research use only and must not be used for diagnostic, therapeutic, or any other human consumption. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Eigenschaften

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2S)-oxolan-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Terazosin's Neuroprotective Mechanism: A Technical Guide to its Action in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Terazosin, a clinically approved α1-adrenergic receptor antagonist, has emerged as a promising neuroprotective agent with a novel mechanism of action relevant to a spectrum of neurodegenerative diseases. Independent of its canonical function, this compound directly targets and activates Phosphoglycerate Kinase 1 (PGK1), a pivotal enzyme in the glycolytic pathway. This interaction enhances cellular energy metabolism by increasing ATP production, a critical factor in neuronal survival and function. This technical guide delineates the core mechanism of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways and experimental workflows. The information provided herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS).

Core Mechanism of Action

The primary neuroprotective effect of this compound is mediated through its direct binding to and activation of Phosphoglycerate Kinase 1 (PGK1)[1][2][3][4][5]. PGK1 is a key enzyme in glycolysis, catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that generates the first ATP molecule in the glycolytic pathway. In the context of neurodegenerative diseases, where impaired energy metabolism and reduced ATP levels are common pathological features, the ability of this compound to enhance PGK1 activity offers a direct mechanism to counteract these energy deficits.

The binding of this compound to PGK1 occurs at the ADP/ATP binding site. Paradoxically, while it can act as a competitive inhibitor at high concentrations, at lower, therapeutically relevant doses, it facilitates a bypass pathway that accelerates product (ATP) release, thereby increasing the overall enzymatic rate. This enhanced glycolytic flux leads to a subsequent increase in intracellular ATP levels, which is fundamental to its neuroprotective effects.

Downstream Signaling Pathways

The activation of PGK1 and the resultant increase in ATP production by this compound trigger several downstream effects that contribute to its neuroprotective profile:

  • Hsp90 Activation: The increased ATP levels can enhance the chaperone activity of Heat shock protein 90 (Hsp90), an ATPase that is known to associate with PGK1. Activated Hsp90 plays a crucial role in promoting cellular stress resistance and inhibiting apoptosis.

  • Reduction of Protein Aggregation: A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. The elevated ATP levels induced by this compound can help dissolve these pathological protein condensates and promote their degradation through autophagy.

  • Modulation of Oxidative Stress: this compound has been shown to confer protection against oxidative stress-induced cell death. This is likely linked to the role of PGK1 in regulating oxidative stress pathways.

  • Metabolic Reprogramming: Treatment with this compound can induce a metabolic switch towards glycolysis, which may be a crucial part of its neuroprotective action, particularly in environments of oxidative stress.

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

ParameterModel SystemThis compound ConcentrationObservationReference
PGK1 Activity Purified mouse PGK10.5 μM to 2.5 nMActivation
Purified mouse PGK12.5 and 25 μMInhibition
ATP Production RAW 264.7 cell lysateNot specified~40% transient increase in the first minute
Caco-2 cells (H₂O₂ stress)10 nMRestoration of ATP levels
Pyruvate Production RAW 264.7 cell lysateNot specified~30% stable increase
Motor Neuron Survival TDP-43M337V ESC-MNsNot specified (dose-dependent)Complete rescue of survival (100%) following stress
Thy1-hTDP-43 miceNot specified40% increase in motor neurons per ventral horn
ROS Levels SH-SY5Y cells (MPP+ induced)2.5 μMReduction in ROS levels

Experimental Protocols

PGK1 Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from established methodologies for measuring PGK1 activity in a continuous spectrophotometric assay.

Principle: The activity of PGK1 is measured in the reverse direction of glycolysis. The consumption of NADH, which is proportional to PGK1 activity, is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Reaction Buffer: 20 mM Tris, 100 mM NaCl, 0.1 mM MgSO₄, 10 mM Na₂HPO₄, 2 mM DTT, pH 8.6

  • Substrates: 1.6 mM Glyceraldehyde-3-phosphate (GAP), 1 mM β-Nicotinamide adenine dinucleotide (β-NAD), 1 mM Adenosine diphosphate (ADP)

  • Coupling Enzyme: 20 ng/μL Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Purified recombinant human PGK1 protein (or cell/tissue lysate)

  • This compound (or other test compounds)

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a master mix containing the reaction buffer, substrates (GAP, β-NAD, ADP), and the coupling enzyme (GAPDH).

  • Aliquot the master mix into cuvettes or a 96-well plate.

  • Add the test compound (this compound) or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 30 minutes).

  • Initiate the reaction by adding the purified PGK1 protein or cell/tissue lysate.

  • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve.

  • Enzyme activity is calculated using the Beer-Lambert law, taking into account the extinction coefficient of NADH.

Intracellular ATP Level Measurement (Bioluminescence Assay)

This protocol utilizes the firefly luciferase-based method, a highly sensitive technique for quantifying ATP.

Principle: Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

  • Cultured neuronal cells

  • This compound

  • ATP assay kit (containing luciferase, D-luciferin, and cell lysis buffer)

  • Luminometer

Procedure:

  • Plate neuronal cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Lyse the cells using the lysis buffer provided in the ATP assay kit to release intracellular ATP.

  • Add the luciferase-luciferin reagent to the cell lysates.

  • Immediately measure the luminescence using a luminometer.

  • Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

Visualizations

Signaling Pathways

Terazosin_PGK1_Pathway cluster_terazosin This compound Action cluster_glycolysis Glycolysis cluster_downstream Neuroprotective Effects Terazosin This compound PGK1 PGK1 Terazosin->PGK1 Activates Glycolysis Glycolytic Flux Oxidative_Stress Oxidative Stress (Reduced) PGK1->Oxidative_Stress Modulates ATP ATP (Increased) Hsp90 Hsp90 (Activated) ATP->Hsp90 Enhances Activity Protein_Aggregation Protein Aggregation (Reduced) ATP->Protein_Aggregation Dissolves Autophagy Autophagy (Enhanced) ATP->Autophagy Promotes Glycolysis->ATP Apoptosis Apoptosis (Inhibited) Hsp90->Apoptosis Inhibits Oxidative_Stress->Apoptosis Leads to Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical Assays cluster_phenotypic Phenotypic Analysis cluster_data Data Analysis start Plate Neuronal Cells treatment Treat with this compound (or vehicle control) start->treatment pgk1_assay PGK1 Activity Assay treatment->pgk1_assay atp_assay Intracellular ATP Assay treatment->atp_assay survival_assay Cell Viability/Survival Assay (e.g., MTT, LDH) treatment->survival_assay ros_assay Reactive Oxygen Species (ROS) Measurement treatment->ros_assay analysis Quantitative Analysis & Statistical Comparison pgk1_assay->analysis atp_assay->analysis survival_assay->analysis ros_assay->analysis

References

(S)-Terazosin: A Comprehensive Technical Guide to a Selective Alpha-1 Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Terazosin is the levorotatory enantiomer of Terazosin, a quinazoline derivative that acts as a potent and selective antagonist of alpha-1 adrenoceptors.[1][2] Alpha-1 adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, primarily involved in the contraction of smooth muscle.[3][4] There are three main subtypes of the alpha-1 adrenoceptor: α1A, α1B, and α1D.[3] The selective blockade of these receptors by antagonists like this compound has significant therapeutic applications, most notably in the treatment of benign prostatic hyperplasia (BPH) and hypertension. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its selectivity for alpha-1 adrenoceptor subtypes, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Pharmacodynamics of this compound

This compound exhibits high affinity for all three alpha-1 adrenoceptor subtypes, with binding affinities (Ki) in the low nanomolar range. This potent and relatively balanced antagonism across the subtypes contributes to its therapeutic efficacy.

Binding Affinity of this compound for Alpha-1 Adrenoceptor Subtypes

The following table summarizes the quantitative data on the binding affinity of this compound and its related compounds for the different alpha-1 adrenoceptor subtypes. The Ki values, representing the inhibition constant, are a measure of the affinity of the antagonist for the receptor; a lower Ki value indicates a higher affinity.

CompoundReceptor SubtypeKi (nM)Tissue/Cell LineReference
This compound α1a3.91Recombinant
α1b0.79Recombinant
α1d1.16Recombinant
This compound α12.8Human Prostate
α15.6Canine Brain
(R)-Terazosin α13.8Human Prostate
α18.4Canine Brain
rac-Terazosin α13.6Human Prostate
α16.7Canine Brain

Note: The racemic compound and its enantiomers demonstrate high and roughly equal affinity for the subtypes of α1-adrenoceptors.

Signaling Pathways of Alpha-1 Adrenoceptors

Alpha-1 adrenoceptors are coupled to the Gq class of heterotrimeric G proteins. Upon activation by an agonist, such as norepinephrine, the Gq protein activates the effector enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction. This compound, as a competitive antagonist, binds to the alpha-1 adrenoceptor but does not elicit this signaling cascade, thereby preventing the effects of endogenous agonists.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A Agonist (e.g., Norepinephrine) R Alpha-1 Adrenoceptor A->R Binds and Activates Gq Gq Protein R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to Antagonist This compound (Antagonist) Antagonist->R Binds and Blocks

Alpha-1 Adrenoceptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

The characterization of this compound's interaction with alpha-1 adrenoceptors relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays for Ki Determination

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay is used to determine the Ki of an unlabeled compound, such as this compound.

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenoceptor subtypes.

Materials:

  • Radioligand: [3H]prazosin or [125I]-Heat (a high-affinity alpha-1 adrenoceptor antagonist).

  • Unlabeled Ligand: this compound.

  • Receptor Source: Membranes prepared from cells stably expressing human α1A, α1B, or α1D adrenoceptors, or tissue homogenates known to express the receptor subtypes (e.g., human prostate, canine brain).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold binding buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-1 antagonist (e.g., 10 µM phentolamine).

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the cell pellets or tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Membrane preparation (typically 20-50 µg of protein).

    • A fixed concentration of the radioligand (typically at a concentration close to its Kd).

    • Varying concentrations of this compound (e.g., 10-12 to 10-5 M).

    • For total binding, add binding buffer instead of this compound.

    • For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate (Membranes, Radioligand, this compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
Functional Assays for pA2 Determination

Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The pA2 value is a measure of the antagonist's potency.

Objective: To determine the functional antagonist potency (pA2) of this compound at alpha-1 adrenoceptors.

Materials:

  • Isolated Tissue: A tissue that expresses the alpha-1 adrenoceptor subtype of interest and exhibits a contractile response to an alpha-1 agonist (e.g., rat vas deferens, rabbit aorta, human prostate strips).

  • Agonist: A selective alpha-1 adrenoceptor agonist (e.g., phenylephrine, norepinephrine).

  • Antagonist: this compound.

  • Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O2, 5% CO2).

  • Force Transducer and Recording System: To measure and record tissue contractions.

Protocol:

  • Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.

  • Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Agonist Response in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of this compound.

  • Data Analysis (Schild Analysis):

    • For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

    • Plot the log (dose ratio - 1) against the log of the molar concentration of this compound.

    • If the antagonism is competitive, the plot should be a straight line with a slope not significantly different from 1.

    • The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

schild_analysis_logic exp Perform Functional Assay (Agonist dose-response with/without Antagonist) dr Calculate Dose Ratio (DR) for each Antagonist concentration exp->dr plot Plot log(DR-1) vs. log[Antagonist] dr->plot slope Is the slope ≈ 1? plot->slope pa2 Determine pA2 (x-intercept) slope->pa2 Yes non_comp Non-competitive Antagonism slope->non_comp No

Logical Flow for Schild Analysis to Determine pA2.

Conclusion

This compound is a potent antagonist of all three alpha-1 adrenoceptor subtypes, with Ki values in the low nanomolar range. Its mechanism of action involves the competitive blockade of the Gq-protein-coupled signaling pathway, thereby inhibiting agonist-induced smooth muscle contraction. The pharmacological profile of this compound has been extensively characterized using robust in vitro techniques such as radioligand binding and functional assays. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working on alpha-1 adrenoceptor pharmacology and related therapeutic areas. The relatively balanced affinity of this compound for the alpha-1 adrenoceptor subtypes underscores its clinical utility in conditions where broad alpha-1 blockade is beneficial.

References

(S)-Terazosin versus (R)-Terazosin: An In-depth Technical Guide on Enantiomeric Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline derivative, is a selective α1-adrenergic receptor antagonist widely used in the clinical management of benign prostatic hyperplasia (BPH) and hypertension. As a chiral molecule, terazosin exists as two enantiomers, (S)-Terazosin and (R)-Terazosin. While the commercially available drug is a racemic mixture, emerging research into the stereoselective properties of its enantiomers reveals significant differences in their pharmacodynamic and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the enantiomeric properties of this compound versus (R)-Terazosin, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways to support further research and drug development in this area.

Pharmacodynamic Properties

The primary mechanism of action of terazosin is the blockade of α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[1] Studies investigating the enantiomers of terazosin have revealed stereoselectivity in their binding affinities for different adrenoceptor subtypes.

Binding Affinities at Adrenergic Receptors

The binding affinities (Ki) of this compound and (R)-Terazosin have been determined for various α1- and α2-adrenergic receptor subtypes. These values are crucial for understanding the specific receptor interactions of each enantiomer.

EnantiomerReceptor SubtypeBinding Affinity (Ki, nM)Tissue/Cell LineReference
This compound α1A3.91Recombinant[2]
α1B0.79Recombinant[2]
α1D1.16Recombinant[2]
α2A729Recombinant[2]
α2B3.5Recombinant
α2C46.4Recombinant
(R)-Terazosin α2BLess potent than (S)-enantiomerRecombinant
Functional Activity: Efficacy and Potency

While binding affinity data is available, comprehensive quantitative data on the functional efficacy (Emax, EC50) and potency (pA2) of the individual (S)- and (R)-enantiomers of terazosin at specific adrenoceptor subtypes is limited in the publicly available literature. Racemic terazosin has been shown to be a potent antagonist of α1-adrenoceptors.

Further research is required to fully elucidate the specific efficacy and potency of each enantiomer, which would provide a more complete understanding of their individual contributions to the overall pharmacological effect of the racemic mixture.

Pharmacokinetic Properties

Significant differences in the pharmacokinetic profiles of this compound and (R)-Terazosin have been observed, highlighting the importance of stereoselective analysis in drug metabolism and disposition.

Enantioselective Pharmacokinetics in Humans

A study in healthy Chinese male subjects after a single oral dose of 2 mg racemic terazosin demonstrated clear stereoselectivity in its pharmacokinetics. The plasma concentrations of (+)-(R)-terazosin were consistently higher than those of (-)-(S)-terazosin.

ParameterThis compound(R)-TerazosinR/S RatioReference
Cmax (ng/mL) Data not specifiedData not specified-
AUC(0-∞) (ng·h/mL) Data not specifiedSignificantly greater than (S)-enantiomer1.68

Note: While the study confirmed significantly higher exposure to the (R)-enantiomer, specific mean values for Cmax and AUC(0-∞) for each enantiomer were not provided in the abstract. Racemic terazosin is rapidly and almost completely absorbed following oral administration, with peak plasma levels occurring approximately one hour after dosing and an elimination half-life of about 13 hours.

Signaling Pathways

Terazosin exerts its effects by blocking the downstream signaling cascades initiated by the activation of α-adrenergic receptors.

α1-Adrenergic Receptor Signaling Pathway

The blockade of α1-adrenergic receptors by (S)- and (R)-Terazosin prevents the activation of the Gq protein-coupled signaling cascade. This inhibition leads to the relaxation of smooth muscle.

alpha1_signaling cluster_receptor α1-Adrenoceptor cluster_downstream Downstream Signaling Norepinephrine Norepinephrine α1-AR α1-AR Norepinephrine->α1-AR Activates Gq Gq α1-AR->Gq Activates (S/R)-Terazosin (S/R)-Terazosin (S/R)-Terazosin->α1-AR Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction alpha2_signaling cluster_receptor α2-Adrenoceptor cluster_downstream Downstream Signaling Norepinephrine Norepinephrine α2-AR α2-AR Norepinephrine->α2-AR Activates Gi Gi α2-AR->Gi Activates (S/R)-Terazosin (S/R)-Terazosin (S/R)-Terazosin->α2-AR Blocks Adenylate_Cyclase Adenylate Cyclase Gi->Adenylate_Cyclase Inhibits ATP ATP Adenylate_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA_Activation PKA Activation cAMP->PKA_Activation Neurotransmitter_Release Neurotransmitter Release Inhibition PKA_Activation->Neurotransmitter_Release Modulates chiral_separation_workflow Start Start Prepare_Racemic_Sample Prepare Racemic Terazosin Sample Start->Prepare_Racemic_Sample Inject_Sample Inject Sample Prepare_Racemic_Sample->Inject_Sample Equilibrate_Chiral_Column Equilibrate Chiral HPLC Column Equilibrate_Chiral_Column->Inject_Sample Chromatographic_Run Perform Chromatographic Run Inject_Sample->Chromatographic_Run Detect_Enantiomers Detect Eluting Enantiomers (UV/MS) Chromatographic_Run->Detect_Enantiomers Quantify_Peaks Quantify Peak Areas Detect_Enantiomers->Quantify_Peaks Calculate_ee Calculate Enantiomeric Excess (% ee) Quantify_Peaks->Calculate_ee End End Calculate_ee->End

References

(S)-Terazosin Enantiomer: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a selective α1-adrenergic receptor antagonist widely used in the clinical management of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4][5] By blocking α1-adrenoceptors, Terazosin induces relaxation of smooth muscle in the prostate and blood vessels, leading to improved urinary flow and reduced blood pressure. The molecule possesses a chiral center in its tetrahydrofuran moiety, and therefore exists as two enantiomers: (S)-Terazosin and (R)-Terazosin. While the commercially available drug is a racemic mixture, research has indicated that the pharmacological activity of Terazosin resides primarily in the (S)-enantiomer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the this compound enantiomer, offering valuable insights for researchers and professionals in drug development.

Biological Activity and Data Presentation

The (S)-enantiomer of Terazosin is a potent and high-affinity antagonist of α-adrenoceptors. The affinity of this compound and its racemate for various α-adrenergic receptor subtypes has been determined through radioligand binding studies. The binding affinities (Ki) are summarized in the table below.

Compoundα1a-adrenoceptor Ki (nM)α1b-adrenoceptor Ki (nM)α1d-adrenoceptor Ki (nM)α2a-adrenoceptor Ki (nM)α2B-adrenoceptor Ki (nM)α2c-adrenoceptor Ki (nM)
This compound 3.910.791.167293.546.4
rac-Terazosin 3.6 (human prostate)-----
(R)-Terazosin ----Less potent than (S)-enantiomer at α2B sites-

Data presented as Ki (nM) values. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Enantioselective Synthesis of this compound

While the direct enantioselective synthesis of this compound is not extensively documented in a single procedure, a viable synthetic strategy involves the preparation of the chiral intermediate, (S)-tetrahydro-2-furoic acid, followed by its coupling with the quinazoline-piperazine core.

Part 1: Chiral Resolution of (±)-Tetrahydro-2-furoic Acid

This protocol is adapted from a patented method for the resolution of racemic tetrahydro-2-furoic acid.

Materials:

  • (±)-Tetrahydro-2-furoic acid

  • (S)-(-)-1-Phenylethylamine

  • Methylene chloride

  • Ethyl acetate

Procedure:

  • To a solution of (±)-tetrahydro-2-furoic acid (116.1 g) in a mixture of methylene chloride (550 ml) and ethyl acetate (1,100 ml), add (S)-(-)-1-phenylethylamine (121.2 g) dropwise.

  • Heat the mixture under reflux for 15 minutes.

  • Gradually cool the reaction mixture to 20°C over 2 hours to allow for the precipitation of the diastereomeric salt.

  • Separate the precipitated crystals by filtration. The filtrate can be used for the recovery of the amine.

  • Dry the crystals to obtain the primary crystals of the (S)-tetrahydro-2-furoic acid-(S)-(-)-1-phenylethylamine salt.

  • Decompose the salt to obtain optically active (S)-tetrahydro-2-furoic acid.

Part 2: Synthesis of Racemic Terazosin

This protocol outlines the general synthesis of racemic Terazosin, which can be adapted for the synthesis of the (S)-enantiomer by using the resolved (S)-tetrahydro-2-furoic acid.

Materials:

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline

  • 1-(2-Tetrahydrofuroyl)piperazine

  • Polar organic solvent (e.g., 2-methoxyethanol)

  • Water

Procedure:

  • React 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine in a polar organic solvent such as 2-methoxyethanol.

  • The reaction can also be carried out in a polar organic reaction solution containing a minimum effective amount of water to directly produce Terazosin hydrochloride dihydrate.

  • Heat the reaction mixture, preferably at reflux, for a sufficient period.

  • Cool the reaction solution to room temperature to allow for the crystallization of the product.

  • Filter and dry the crystalline product to obtain Terazosin.

To synthesize this compound, 1-((S)-tetrahydro-2-furoyl)piperazine would be used in place of the racemic 1-(2-tetrahydrofuroyl)piperazine. 1-((S)-tetrahydro-2-furoyl)piperazine can be prepared by coupling the resolved (S)-tetrahydro-2-furoic acid with piperazine using standard peptide coupling methods.

Signaling Pathway and Experimental Workflow Visualization

Enantioselective Synthesis Workflow for this compound

G cluster_0 Part 1: Chiral Resolution cluster_1 Part 2: Synthesis of this compound rac_acid (±)-Tetrahydro-2-furoic acid reaction1 Diastereomeric Salt Formation (Methylene chloride, Ethyl acetate, Reflux) rac_acid->reaction1  + chiral_amine (S)-(-)-1-Phenylethylamine chiral_amine->reaction1 separation Filtration reaction1->separation Cooling & Crystallization diastereomeric_salt (S)-Acid-(S)-Amine Salt separation->diastereomeric_salt Precipitate decomposition Acidification diastereomeric_salt->decomposition Decomposition s_acid (S)-Tetrahydro-2-furoic acid decomposition->s_acid Product s_acid2 (S)-Tetrahydro-2-furoic acid coupling Amide Coupling s_acid2->coupling  + piperazine Piperazine piperazine->coupling s_piperazine_intermediate 1-((S)-Tetrahydro-2-furoyl)piperazine coupling->s_piperazine_intermediate final_reaction N-Arylation (Polar organic solvent, Heat) s_piperazine_intermediate->final_reaction  + quinazoline 2-Chloro-4-amino-6,7-dimethoxyquinazoline quinazoline->final_reaction s_terazosin This compound final_reaction->s_terazosin

Caption: Proposed workflow for the enantioselective synthesis of this compound.

α1-Adrenergic Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand Norepinephrine/ Epinephrine receptor α1-Adrenergic Receptor ligand->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca²⁺ Release er->ca2 Triggers ca2->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Phosphorylates targets leading to terazosin This compound terazosin->receptor Antagonist (Blocks binding)

Caption: Simplified signaling pathway of the α1-adrenergic receptor and the antagonistic action of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the this compound enantiomer, highlighting its significance as the primary active component of the racemic drug. The provided data demonstrates the high affinity of this compound for α1-adrenergic receptors. The outlined synthetic approach, involving the chiral resolution of a key intermediate, offers a practical pathway for obtaining the enantiomerically pure compound. The visualization of the synthetic workflow and the α1-adrenergic signaling pathway serves as a valuable resource for researchers. Further investigation into direct enantioselective synthetic methods could streamline the production of this compound and potentially lead to the development of more refined therapeutic agents with improved pharmacological profiles.

References

(S)-Terazosin's Role in Phosphoglycerate Kinase 1 (PGK1) Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate kinase 1 (PGK1) is a crucial glycolytic enzyme responsible for the first ATP-generating step in glycolysis. Beyond its canonical metabolic role, PGK1 is implicated in a range of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative conditions and cancer.[1][2] Recently, the well-established α1-adrenergic receptor antagonist, Terazosin (TZ), was identified as a direct activator of PGK1.[3][4] This discovery has opened new avenues for therapeutic development, repurposing Terazosin and its analogs for conditions characterized by impaired energy metabolism.[5] This technical guide provides an in-depth analysis of the mechanism of (S)-Terazosin's activation of PGK1, presenting key quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the associated signaling pathways. While most literature refers to the racemic mixture of Terazosin, this guide focuses on the underlying molecular interactions relevant to its active enantiomers.

The Core Mechanism: A Paradoxical Activation

PGK1 catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and ATP. Structural studies, including X-ray crystallography, have revealed that Terazosin binds directly to the ADP/ATP binding pocket of PGK1. This binding mode would typically classify Terazosin as a competitive inhibitor.

However, extensive enzymatic and cellular assays have demonstrated a paradoxical, dose-dependent effect. At low concentrations (in the nanomolar to low micromolar range), Terazosin activates PGK1, while at higher concentrations, it exhibits the expected inhibitory effect. The leading hypothesis for this activation is that Terazosin binding, while competitive with ADP/ATP, promotes a conformational change that facilitates the release of the product, ATP, from the enzyme's active site. By accelerating product release, a rate-limiting step, Terazosin effectively increases the enzyme's overall catalytic turnover rate.

This activation leads to a measurable increase in intracellular ATP levels, which in turn enhances the activity of ATP-dependent chaperones like Hsp90, promoting cellular stress resistance and conferring neuroprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from published studies on the interaction between Terazosin and PGK1.

Table 1: Binding Affinity and Kinetic Parameters
CompoundParameterValueMethodSource
TerazosinKd (Binding Affinity)2.78 µMIsothermal Titration Calorimetry (ITC)
TerazosinKd (Binding Affinity)2.9 µMNot Specified
TerazosinActivating Concentration Range2.5 nM - 0.5 µMIn vitro PGK1 Activity Assay
TerazosinInhibitory Concentration Range≥ 2.5 µMIn vitro PGK1 Activity Assay
Table 2: Cellular and In Vitro Effects
Compound / AnalogEffectConcentrationModel SystemSource
TerazosinTransient ATP increase (~40%)10 µMRAW 264.7 cell lysate
TerazosinStable pyruvate increase (~30%)10 µMRAW 264.7 cell lysate
TerazosinInhibition of H₂O₂-induced apoptosis≥ 0.1 µMRAW 264.7 macrophages
Terazosin AnalogsPGK1 agonistic activity screen50 nMIn vitro enzymatic assay
Compound 12b (analog)Increased ATP levels2.5 µMSH-SY5Y cells
Compound 12b (analog)Reduced ROS levels2.5 µMSH-SY5Y cells

Signaling Pathways and Logical Relationships

The activation of PGK1 by Terazosin initiates a cascade of downstream events and follows a specific dose-response logic.

G cluster_0 Cellular Environment Terazosin This compound PGK1 PGK1 Terazosin->PGK1 Binds & Activates ATP Increased ATP PGK1->ATP Catalyzes Hsp90 Hsp90 Activation ATP->Hsp90 Enhances Activity StressResistance Cellular Stress Resistance & Anti-Apoptosis Hsp90->StressResistance Promotes

Caption: Downstream signaling cascade following PGK1 activation by this compound.

G Dose Terazosin Concentration LowDose Low Conc. (nM to low µM) Dose->LowDose HighDose High Conc. (> ~2.5 µM) Dose->HighDose Activation PGK1 Activation (Increased ATP Release) LowDose->Activation Inhibition Competitive Inhibition (Blocks ADP/ATP Binding) HighDose->Inhibition

Caption: Dose-dependent logical relationship of Terazosin's effect on PGK1.

Key Experimental Protocols

Investigating the interaction between this compound and PGK1 involves several key methodologies.

PGK1 Enzymatic Activity Assay (Coupled Assay)

This is the primary method to determine if a compound activates or inhibits PGK1. The assay indirectly measures PGK1 activity by coupling its product to a reaction that generates a chromogenic or fluorescent signal. The most common method relies on monitoring the change in NADH absorbance.

Principle: PGK1 activity in the forward (glycolytic) direction is coupled to the glyceraldehyde 3-phosphate dehydrogenase (GAPDH) reaction. PGK1 uses 1,3-bisphosphoglycerate (1,3-BPG) and ADP to produce 3-phosphoglycerate (3-PG) and ATP. To measure this, the reaction is often run in reverse. The addition of 3-PG and ATP by PGK1 generates 1,3-BPG. GAPDH then converts 1,3-BPG to glyceraldehyde-3-phosphate (GAP), oxidizing NADH to NAD⁺ in the process. The rate of decrease in NADH absorbance at 340 nm is directly proportional to PGK1 activity.

Workflow Diagram:

G A Prepare Master Mix (Buffer, 3-PGA, ATP, NADH, GAPDH) B Add Recombinant PGK1 Enzyme and Test Compound (Terazosin) A->B C Incubate and Initiate Reaction B->C D Measure Absorbance at 340 nm (Kinetic Mode) C->D E Calculate Rate of NADH Depletion (ΔAbs/min) D->E

References

(S)-Terazosin: A Potential Disease-Modifying Therapeutic for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, with a pressing need for effective disease-modifying therapies. Emerging research has identified (S)-Terazosin, an existing α1-adrenergic receptor antagonist, as a promising candidate with neuroprotective properties relevant to AD pathogenesis. This technical guide provides a comprehensive overview of the core scientific findings supporting the therapeutic potential of this compound in AD. It details the compound's dual mechanism of action, summarizes key preclinical evidence from cellular and animal models, provides detailed experimental protocols for replication and further investigation, and visualizes the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working to advance novel treatments for Alzheimer's disease.

Introduction: The Rationale for this compound in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. A growing body of evidence suggests that impaired brain energy metabolism is a crucial upstream event in AD pathogenesis.

Terazosin, a drug approved for the treatment of benign prostatic hyperplasia and hypertension, has garnered significant attention for its off-target effects that are highly relevant to neurodegeneration. Specifically, this compound has been shown to be an activator of phosphoglycerate kinase 1 (PGK1), a pivotal enzyme in the glycolytic pathway. By enhancing glycolysis, this compound increases the production of adenosine triphosphate (ATP), the primary cellular energy currency. This bioenergetic enhancement is hypothesized to confer neuroprotection by providing neurons with the necessary energy to maintain cellular homeostasis, mitigate the toxicity of protein aggregates, and support synaptic function. Furthermore, as an α1-adrenergic receptor antagonist, Terazosin may also modulate neuroinflammatory responses and other signaling pathways implicated in AD.

Mechanism of Action: A Dual Approach to Neuroprotection

The therapeutic potential of this compound in Alzheimer's disease is attributed to its bimodal mechanism of action:

  • Activation of Phosphoglycerate Kinase 1 (PGK1): this compound directly binds to and activates PGK1, the first ATP-generating enzyme in glycolysis. This activation enhances the glycolytic flux, leading to a significant increase in intracellular ATP levels. Elevated ATP can counteract the energy deficits observed in AD brains and is crucial for ATP-dependent cellular processes that are essential for neuronal survival and function, including protein quality control mechanisms that prevent the aggregation of Aβ and tau.[1][2][3]

  • α1-Adrenergic Receptor Antagonism: As a selective α1-adrenergic receptor antagonist, Terazosin can modulate neuronal signaling and neuroinflammation. While the direct contribution of this activity to its efficacy in AD is still under investigation, α1-adrenergic receptors are known to be involved in regulating synaptic plasticity and glial cell activation, both of which are dysregulated in Alzheimer's disease.

The following diagram illustrates the core signaling pathway activated by this compound:

Terazosin_Mechanism Terazosin This compound PGK1 PGK1 Activation Terazosin->PGK1 Glycolysis Enhanced Glycolysis PGK1->Glycolysis ATP Increased ATP Production Glycolysis->ATP Neuroprotection Neuroprotective Effects ATP->Neuroprotection   - Reduced Protein Aggregation   - Improved Synaptic Function   - Enhanced Cellular Homeostasis Experimental_Workflow Start Start: 5xFAD Mice (or other AD model) Treatment Chronic this compound Treatment (e.g., via drinking water) Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Sacrifice Sacrifice and Brain Tissue Collection Behavioral->Sacrifice IHC Immunohistochemistry (Aβ plaques, Tau pathology) Sacrifice->IHC Biochem Biochemical Assays (ATP levels, Western Blot) Sacrifice->Biochem Analysis Data Analysis and Interpretation IHC->Analysis Biochem->Analysis Detailed_Signaling cluster_upstream Upstream Events cluster_glycolysis Glycolysis Pathway cluster_downstream Downstream Neuroprotective Effects Terazosin This compound PGK1 PGK1 Terazosin->PGK1 Activates Glycolysis Glycolysis PGK1->Glycolysis Enhances ATP ATP Glycolysis->ATP Generates Protein_Homeostasis Enhanced Protein Homeostasis ATP->Protein_Homeostasis ATP-dependent chaperones (e.g., Hsp70, Hsp90) Synaptic_Function Improved Synaptic Function ATP->Synaptic_Function Supports ion gradients, neurotransmitter release, and plasticity Reduced_Oxidative_Stress Reduced Oxidative Stress ATP->Reduced_Oxidative_Stress Regenerates antioxidants (e.g., glutathione) Disaggregation_Abeta Aβ Aggregation Protein_Homeostasis->Disaggregation_Abeta Reduces Disaggregation_Tau Tau Aggregation Protein_Homeostasis->Disaggregation_Tau Reduces

References

The Off-Label Therapeutic Potential of (S)-Terazosin: A Technical Guide to a Novel Neuroprotective Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Terazosin, a well-established α1-adrenergic receptor antagonist primarily used for the treatment of benign prostatic hyperplasia and hypertension, is emerging as a promising candidate for drug repurposing in the field of neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth exploration of the off-label therapeutic potential of this compound, focusing on its recently discovered mechanism of action as an activator of phosphoglycerate kinase 1 (PGK1).[1][4] By enhancing cellular bioenergetics, this compound presents a novel strategy for neuroprotection in devastating conditions such as Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS). This document consolidates key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction: Beyond Alpha-1 Blockade

Terazosin is a quinazoline derivative that has long been utilized for its effects on smooth muscle relaxation via the blockade of α1-adrenergic receptors. However, recent research has unveiled a novel, off-target mechanism that positions Terazosin as a compelling agent for neuroprotection. This newfound potential stems from its ability to bind to and activate phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway responsible for ATP production. This discovery has spurred a wave of research into its efficacy in mitigating the cellular energy deficits characteristic of many neurodegenerative disorders.

Mechanism of Action: PGK1 Activation and Enhanced Bioenergetics

The neuroprotective effects of this compound are primarily attributed to its interaction with PGK1. PGK1 catalyzes the first ATP-generating step in glycolysis. By activating PGK1, Terazosin enhances the glycolytic flux, leading to a significant increase in cellular ATP levels. This restoration of cellular energy is critical in neurons, which have high metabolic demands and are particularly vulnerable to energy deficits implicated in neurodegenerative processes.

Signaling Pathway: this compound, PGK1, and Neuroprotection

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.

Terazosin_PGK1_Pathway Terazosin This compound PGK1 PGK1 Activation Terazosin->PGK1 Binds to and activates Glycolysis Increased Glycolysis PGK1->Glycolysis ATP Increased ATP Production Glycolysis->ATP Neuroprotection Neuroprotection (e.g., Reduced Apoptosis, Improved Neuronal Survival) ATP->Neuroprotection Experimental_Workflow cluster_preclinical Preclinical Investigation cluster_clinical Clinical Trials in_vitro In Vitro Studies (e.g., PGK1 activity assays, cellular models) in_vivo In Vivo Animal Models (e.g., Zebrafish, Mice) - Behavioral tests - Histopathology in_vitro->in_vivo Promising results lead to phase1 Phase I (Safety, Tolerability, Pharmacokinetics) in_vivo->phase1 Strong preclinical evidence supports phase2 Phase II (Efficacy, Dose-finding, Target Engagement) phase1->phase2 phase3 Phase III (Pivotal Efficacy, Comparison to Standard of Care) phase2->phase3

References

Methodological & Application

Application Notes and Protocols for Measuring (S)-Terazosin's Effect on PGK1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, thereby generating the first ATP molecule in glycolysis.[1][2] Emerging research has identified PGK1 as a potential therapeutic target for various diseases, including neurodegenerative disorders and cancer.[3][4] (S)-Terazosin, an FDA-approved drug, has been shown to bind to PGK1 and modulate its activity. Interestingly, Terazosin exhibits a biphasic effect, enhancing PGK1 activity at lower concentrations and inhibiting it at higher concentrations. This complex interaction necessitates a robust and well-defined in vitro assay to accurately characterize the effect of this compound and its analogs on PGK1 activity.

These application notes provide a detailed protocol for a coupled-enzyme colorimetric assay to measure the effect of this compound on the forward reaction of PGK1 (ATP production). The protocol is designed for a 96-well plate format, suitable for screening and dose-response studies.

Signaling Pathway and Experimental Rationale

PGK1 plays a pivotal role in cellular energy metabolism. The assay described herein measures the production of ATP, a direct product of the PGK1-catalyzed reaction. To monitor this, the reaction is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) and hexokinase (HK) enzyme system. The ATP produced by PGK1 is utilized by hexokinase to phosphorylate glucose, and the resulting glucose-6-phosphate is then oxidized by G6PDH, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm, which is directly proportional to the PGK1 activity.

This compound is known to bind to the ADP binding site of PGK1. At low concentrations, it is hypothesized to facilitate the release of the product ATP, thereby increasing the enzyme's turnover rate. At higher concentrations, it acts as a competitive inhibitor with respect to ADP.

PGK1_Assay_Pathway cluster_pgk1 PGK1 Reaction cluster_coupling Coupled Enzyme Reaction cluster_terazosin Modulation 1,3-BPG 1,3-BPG PGK1 PGK1 1,3-BPG->PGK1 ADP ADP ADP->PGK1 3-PG 3-PG PGK1->3-PG ATP_prod ATP PGK1->ATP_prod ATP_used ATP Glucose Glucose HK Hexokinase Glucose->HK ATP_used->HK G6P Glucose-6-P HK->G6P G6PDH G6PDH G6P->G6PDH NADP+ NADP+ NADP+->G6PDH NADPH NADPH G6PDH->NADPH 6-PG 6-P-Gluconolactone G6PDH->6-PG Absorbance at 340 nm Absorbance at 340 nm NADPH->Absorbance at 340 nm Terazosin This compound Terazosin->PGK1 Biphasic Effect (Activation/Inhibition)

Caption: PGK1 coupled enzyme assay principle.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the assay.

Table 1: Effect of this compound on PGK1 Activity

This compound (µM)Mean Absorbance Change (ΔOD₃₄₀/min)Standard DeviationPGK1 Activity (% of Control)
0 (Control)100
0.1
0.5
1
5
10
25
50
100

Table 2: Kinetic Parameters of PGK1 in the Presence of this compound

This compound (µM)Vmax (µmol/min/mg)Km for ADP (µM)Km for 1,3-BPG (µM)
0
1
50

Table 3: IC₅₀ and EC₅₀ Values for this compound

ParameterValue (µM)95% Confidence Interval
IC₅₀ (Inhibition)
EC₅₀ (Activation)

Experimental Protocols

This section provides a detailed methodology for the in vitro assay.

Materials and Reagents
  • Recombinant Human PGK1 (e.g., from R&D Systems, Abcam)

  • This compound Hydrochloride (e.g., from R&D Systems, Sigma-Aldrich)

  • 3-Phosphoglyceric acid (3-PG)

  • Adenosine 5'-triphosphate (ATP)

  • Adenosine 5'-diphosphate (ADP)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • D-Glyceraldehyde 3-phosphate (GAP)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Hexokinase (HK) from Saccharomyces cerevisiae

  • Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

  • D-Glucose

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Tris-HCl buffer

  • Magnesium Chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Reagent Preparation
  • PGK1 Assay Buffer (pH 7.5): 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and keep on ice.

  • PGK1 Enzyme Stock Solution: Reconstitute lyophilized PGK1 in PGK1 Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 2 µg/mL) in PGK1 Assay Buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store at -20°C. Further dilute in PGK1 Assay Buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Substrate/Coupling Enzyme Mix: Prepare a fresh mix containing:

    • 10 mM 3-Phosphoglyceric acid

    • 5 mM ATP

    • 10 mM D-Glucose

    • 2 mM NADP+

    • 5 units/mL Hexokinase

    • 2 units/mL G6PDH

    • Bring to final volume with PGK1 Assay Buffer. Protect from light and keep on ice.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ReagentPrep Prepare Buffers, Enzyme, Substrates, and this compound Solutions PlateSetup Add this compound and PGK1 to 96-well Plate ReagentPrep->PlateSetup Incubation Pre-incubate at 25°C for 10 minutes PlateSetup->Incubation ReactionStart Initiate Reaction by Adding Substrate/Coupling Enzyme Mix Incubation->ReactionStart Measurement Measure Absorbance at 340 nm Kinetically for 30 minutes ReactionStart->Measurement CalcRate Calculate Rate of NADPH Formation (ΔOD/min) Measurement->CalcRate DoseResponse Plot Dose-Response Curve (% Activity vs. [Terazosin]) CalcRate->DoseResponse DetParams Determine IC₅₀ and EC₅₀ Values DoseResponse->DetParams

References

Unveiling the Neuroprotective Potential of (S)-Terazosin: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the neuroprotective effects of (S)-Terazosin in cell culture models. This compound, a known α1-adrenergic receptor antagonist, has emerged as a promising neuroprotective agent through its off-target activation of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3][4][5] By enhancing glycolysis and boosting cellular ATP production, this compound offers a potential therapeutic strategy for a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD).

Core Mechanism of Action: PGK1 Activation

The primary neuroprotective mechanism of this compound is independent of its α1-adrenergic receptor antagonism. Instead, it directly binds to and activates PGK1, the first ATP-generating enzyme in glycolysis. This activation leads to an increase in the rate of glycolysis, resulting in elevated cellular ATP levels. This enhanced energy metabolism is crucial for neuronal survival and function, particularly under conditions of stress or in neurodegenerative states where energy deficits are common.

Signaling Pathway Overview

The proposed signaling pathway for this compound's neuroprotective effects is centered on the activation of PGK1 and the subsequent increase in glycolysis and ATP production. This cascade is thought to confer neuroprotection by providing neurons with the necessary energy to combat cellular stressors.

Terazosin_Pathway Terazosin This compound PGK1 PGK1 Activation Terazosin->PGK1 Glycolysis Increased Glycolysis PGK1->Glycolysis ATP Increased ATP Production Glycolysis->ATP Neuroprotection Neuroprotection ATP->Neuroprotection

Caption: this compound's neuroprotective signaling cascade.

Experimental Protocols

This section details protocols for inducing neurodegeneration in cell culture and assessing the neuroprotective efficacy of this compound.

In Vitro Models of Neurodegeneration

A variety of in vitro models can be utilized to study neurodegenerative processes. The choice of model will depend on the specific disease being investigated. Common approaches include:

  • Oxidative Stress Induction: Exposing neuronal cells to oxidative stressors is a widely used method to mimic the cellular damage seen in many neurodegenerative diseases.

  • Toxin-Based Models: Specific toxins can be used to induce pathology associated with particular diseases, such as MPP+ for Parkinson's disease models.

  • Genetic Models: Utilizing cells with disease-specific mutations (e.g., TDP-43 mutations in ALS) provides a more targeted disease model.

  • Co-culture Systems: To better replicate the in vivo environment, co-culture models incorporating various cell types of the central nervous system, such as neurons, astrocytes, and microglia, can be employed.

  • 3D Cell Cultures: Advanced models like neurospheroids and organoids offer a more physiologically relevant three-dimensional structure for studying neurodegeneration.

Experimental Workflow

The general workflow for testing the neuroprotective effects of this compound involves pre-treatment with the compound followed by the induction of a neurodegenerative insult and subsequent assessment of cell viability and other relevant parameters.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Neuronal Cells Terazosin_Treatment Pre-treat with this compound Cell_Seeding->Terazosin_Treatment Induce_Stress Induce Neurotoxic Stress Terazosin_Treatment->Induce_Stress Assess_Viability Assess Cell Viability Induce_Stress->Assess_Viability Mechanism_Assays Mechanism of Action Assays Induce_Stress->Mechanism_Assays

References

Application Notes and Protocols for Assessing (S)-Terazosin's Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-Terazosin, an alpha-1 adrenergic receptor antagonist, has been identified to have a non-canonical function in activating phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis.[1][2][3] This activation leads to an increase in ATP production and has shown neuroprotective effects in models of various diseases, including Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][2] Given the intricate link between cellular bioenergetics and mitochondrial function, it is crucial to assess the impact of this compound on mitochondrial health and activity. These application notes provide a comprehensive guide with detailed protocols to investigate the effects of this compound on key parameters of mitochondrial function.

Recent studies have suggested that Terazosin's mechanism of action extends beyond its canonical role, influencing cellular metabolism and stress resistance pathways. While its primary newly discovered target is PGK1, which functions upstream of mitochondria in the glycolytic pathway, the resulting metabolic shifts can indirectly influence mitochondrial respiration and redox status. Furthermore, some research indicates that Terazosin may directly impact mitochondrial function by affecting processes like mitophagy and reducing reactive oxygen species (ROS) production.

This document outlines a series of robust experimental protocols to dissect the multifaceted effects of this compound on mitochondrial bioenergetics, including the measurement of oxygen consumption rate (OCR), mitochondrial membrane potential (ΔΨm), mitochondrial ROS production, and cellular ATP levels.

Signaling Pathway

The proposed mechanism of this compound's action involves the activation of PGK1, leading to increased ATP production from glycolysis. This enhancement of glycolytic flux can have downstream effects on mitochondrial function.

Terazosin_Pathway Terazosin This compound PGK1 PGK1 Activation Terazosin->PGK1 Glycolysis Increased Glycolysis PGK1->Glycolysis ATP Increased ATP Production Glycolysis->ATP Mito Mitochondrial Function Glycolysis->Mito Substrate Supply ATP->Mito Modulates Experimental_Workflow cluster_prep Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture & this compound Treatment Isolate_Mito Optional: Isolate Mitochondria Cell_Culture->Isolate_Mito OCR_Assay Mitochondrial Respiration (OCR) Cell_Culture->OCR_Assay MMP_Assay Mitochondrial Membrane Potential (ΔΨm) Cell_Culture->MMP_Assay ROS_Assay Mitochondrial ROS Production Cell_Culture->ROS_Assay ATP_Assay Cellular ATP Levels Cell_Culture->ATP_Assay Data_Quant Data Quantification & Normalization OCR_Assay->Data_Quant MMP_Assay->Data_Quant ROS_Assay->Data_Quant ATP_Assay->Data_Quant Table_Summary Summarize in Tables Data_Quant->Table_Summary Conclusion Conclusion on Mitochondrial Impact Table_Summary->Conclusion

References

Application Notes and Protocols for Monitoring (S)-Terazosin Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Terazosin is a quinazoline-based compound initially developed as a selective alpha-1 adrenergic receptor (ADRA1A) antagonist for the treatment of benign prostatic hyperplasia and hypertension.[1][2] Emerging research has unveiled a second, compelling mechanism of action: the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[3][4][5] This dual functionality has expanded the therapeutic potential of this compound, particularly in neurodegenerative diseases like Parkinson's, where enhancing cellular energy metabolism is a promising strategy.

Monitoring target engagement in vivo is crucial for understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound, optimizing dosing regimens, and elucidating its therapeutic effects. These application notes provide detailed protocols for various techniques to assess both direct engagement of the ADRA1A receptor and the downstream consequences of PGK1 activation.

Mechanisms of Action

This compound exhibits a dual mechanism of action, allowing for multiple avenues of monitoring its biological activity in vivo.

  • Alpha-1 Adrenergic Receptor (ADRA1A) Antagonism: this compound competitively blocks ADRA1A receptors, leading to the relaxation of smooth muscle tissue in the vasculature and prostate. This antagonism is the basis for its use in hypertension and benign prostatic hyperplasia.

  • Phosphoglycerate Kinase 1 (PGK1) Activation: this compound binds to PGK1, an ATP-generating enzyme in glycolysis, and enhances its activity. This leads to increased glycolysis and cellular ATP levels, which is thought to be neuroprotective.

Below is a diagram illustrating the signaling pathways of this compound.

cluster_0 ADRA1A Antagonism cluster_1 PGK1 Activation Terazosin This compound ADRA1A ADRA1A Receptor Terazosin->ADRA1A Binds to PGK1 PGK1 Enzyme Terazosin->PGK1 Binds to Block Blockade ADRA1A->Block SmoothMuscle Smooth Muscle Relaxation Block->SmoothMuscle Leads to Activation Activation PGK1->Activation Glycolysis Increased Glycolysis Activation->Glycolysis ATP Increased ATP Production Glycolysis->ATP

Caption: Signaling pathways of this compound.

Techniques for Monitoring Target Engagement

A multi-faceted approach is recommended to comprehensively assess this compound's target engagement in vivo, targeting both of its mechanisms of action.

I. Direct Target Engagement at ADRA1A

These methods aim to directly measure the occupancy of ADRA1A receptors by this compound.

1. Ex Vivo Autoradiography

This technique quantifies receptor occupancy in tissue sections following in vivo drug administration.

  • Principle: Unoccupied ADRA1A receptors in brain or other tissue sections are labeled with a specific radioligand. The reduction in radioligand binding in tissues from drug-treated animals compared to vehicle-treated animals reflects the degree of receptor occupancy by this compound.

  • Advantages: Provides a quantitative measure of receptor occupancy in specific anatomical regions.

  • Limitations: Is an endpoint measurement and requires euthanasia of the animal.

Experimental Protocol: Ex Vivo Autoradiography for ADRA1A Receptor Occupancy

  • Animal Dosing: Administer this compound or vehicle to experimental animals at various doses and time points.

  • Tissue Collection: At the desired time point, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, prostate). Freeze the tissues immediately.

  • Cryosectioning: Section the frozen tissues at a thickness of 10-20 µm using a cryostat and mount the sections on microscope slides.

  • Radioligand Incubation: Incubate the tissue sections with a suitable radioligand for ADRA1A (e.g., [³H]-Prazosin).

  • Washing: Wash the sections to remove unbound radioligand.

  • Imaging: Expose the slides to a phosphor imaging screen or autoradiographic film.

  • Data Analysis: Quantify the density of the autoradiographic signal in specific regions of interest. Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group.

2. Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can be used to measure receptor occupancy in living subjects.

  • Principle: A radiolabeled tracer that binds to ADRA1A is administered to the subject, and its distribution in the brain or other organs is imaged. A reduction in tracer binding following this compound administration indicates receptor occupancy.

  • Advantages: Non-invasive, allows for longitudinal studies in the same subject.

  • Limitations: The development of a suitable PET radioligand for brain ADRA1A with good blood-brain barrier penetration has been challenging.

II. Pharmacodynamic Readouts of PGK1 Activation

These methods measure the downstream biochemical consequences of this compound's interaction with PGK1.

1. 31P-Magnetic Resonance Spectroscopy (31P-MRS) for Brain ATP Measurement

31P-MRS is a non-invasive technique to measure the relative concentrations of phosphorus-containing metabolites, including ATP, in the brain.

  • Principle: The subject is placed in a high-field MRI scanner, and radiofrequency pulses are used to excite phosphorus nuclei. The resulting signals are detected and transformed into a spectrum, from which the peaks corresponding to ATP and other metabolites can be quantified.

  • Advantages: Non-invasive, provides a direct measure of energy metabolism in the brain.

  • Limitations: Lower spatial resolution compared to proton MRI, requires specialized hardware and expertise.

Experimental Protocol: 31P-MRS for Brain ATP Measurement

  • Animal/Human Preparation: Anesthetize the animal or position the human subject comfortably within the MRI scanner.

  • Localization: Use proton MRI to obtain anatomical images and define the volume of interest (VOI) in the brain.

  • Data Acquisition: Acquire 31P spectra from the VOI using a pulse-acquire sequence with appropriate parameters (e.g., repetition time, number of averages).

  • Data Processing: Process the raw data using Fourier transformation, phasing, and baseline correction.

  • Quantification: Integrate the areas under the peaks for β-ATP and inorganic phosphate (Pi). The ratio of β-ATP/Pi is often used as a measure of cellular energy state.

2. Whole Blood ATP Luminescence Assay

This is a relatively simple and high-throughput method to measure ATP levels in whole blood, which may serve as a peripheral biomarker of this compound's effect on PGK1.

  • Principle: ATP is measured using the luciferin-luciferase bioluminescence reaction. The amount of light produced is directly proportional to the ATP concentration.

  • Advantages: Minimally invasive, high-throughput, and cost-effective.

  • Limitations: It is an indirect measure of target engagement in the central nervous system, though studies suggest a correlation.

Experimental Protocol: Whole Blood ATP Luminescence Assay

  • Blood Collection: Collect whole blood samples in EDTA-containing tubes.

  • Cell Lysis: Lyse the red blood cells to release intracellular ATP using a suitable lysis buffer.

  • Reaction Setup: In a luminometer plate, mix the cell lysate with a luciferin-luciferase reagent.

  • Luminescence Measurement: Measure the light output using a luminometer.

  • Data Analysis: Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve of known ATP concentrations. Normalize the ATP levels to hemoglobin concentration.

3. 18F-Fluorodeoxyglucose (FDG)-PET for Glycolysis Assessment

18F-FDG-PET is a non-invasive imaging technique that measures the regional cerebral metabolic rate of glucose.

  • Principle: 18F-FDG, a glucose analog, is taken up by cells and phosphorylated but not further metabolized, thus trapping it inside the cell. The amount of trapped 18F-FDG is proportional to the rate of glucose uptake and glycolysis.

  • Advantages: Non-invasive, provides a functional measure of glucose metabolism.

  • Limitations: Does not directly measure ATP levels.

III. Pharmacokinetic Analysis

Measuring the concentration of this compound in biological fluids is essential for correlating drug exposure with target engagement.

1. LC-MS/MS Analysis of Plasma and Cerebrospinal Fluid (CSF)

  • Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

  • Application: Measuring this compound levels in plasma provides an indication of systemic exposure, while CSF concentrations can provide an estimate of brain exposure.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

TechniqueParameter MeasuredSample Data (Illustrative)
Ex Vivo Autoradiography ADRA1A Receptor Occupancy (%)50% at 1 mg/kg; 80% at 5 mg/kg
31P-MRS Brain β-ATP/Pi Ratio15% increase from baseline
Whole Blood ATP Assay ATP Concentration (µM)20% increase from baseline
LC-MS/MS Plasma Concentration (ng/mL)Cmax = 100 ng/mL at 1 hour
LC-MS/MS CSF Concentration (ng/mL)Cmax = 5 ng/mL at 2 hours

Experimental Workflows

The following diagrams illustrate the typical workflows for key target engagement assays.

cluster_0 Ex Vivo Autoradiography Workflow A1 Animal Dosing (Terazosin/Vehicle) A2 Tissue Collection & Freezing A1->A2 A3 Cryosectioning A2->A3 A4 Radioligand Incubation A3->A4 A5 Washing A4->A5 A6 Imaging A5->A6 A7 Data Analysis (% Occupancy) A6->A7

Caption: Ex Vivo Autoradiography Workflow.

cluster_1 Whole Blood ATP Assay Workflow B1 Blood Collection B2 Cell Lysis B1->B2 B3 Luciferin-Luciferase Reaction B2->B3 B4 Luminescence Measurement B3->B4 B5 Data Analysis (ATP Concentration) B4->B5

Caption: Whole Blood ATP Assay Workflow.

Conclusion

The dual mechanism of action of this compound necessitates a comprehensive approach to monitoring its target engagement in vivo. By combining direct measures of ADRA1A receptor occupancy with pharmacodynamic readouts of PGK1 activation and pharmacokinetic analyses, researchers can gain a thorough understanding of the drug's in vivo effects. The protocols and techniques outlined in these application notes provide a robust framework for scientists and drug development professionals to effectively assess this compound's target engagement, aiding in the advancement of its therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Terazosin Dosage for In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of (S)-Terazosin in in vitro neuroprotection assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, offer troubleshooting advice, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's neuroprotective effect?

A1: this compound exerts its neuroprotective effects primarily by activating phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3][4][5] This activation enhances glycolysis, leading to increased ATP production and a reduction in oxidative stress, which are crucial for neuronal survival under pathological conditions.

Q2: What is a typical starting concentration range for this compound in in vitro neuroprotection assays?

A2: Based on published studies, a typical starting concentration range for this compound is between 1 µM and 10 µM. However, the optimal concentration can vary depending on the cell type, the nature of the neurotoxic insult, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How long should I pre-incubate cells with this compound before inducing neurotoxicity?

A3: A common pre-incubation time reported in the literature is 24 hours. This allows sufficient time for this compound to modulate the cellular machinery and enhance the expression and activity of PGK1, thereby priming the cells for protection against a subsequent insult. However, the optimal pre-incubation time may vary, and a time-course experiment is advisable.

Q4: Is this compound cytotoxic at high concentrations?

A4: Yes, like many compounds, this compound can exhibit cytotoxicity at high concentrations. Some studies have reported an IC50 of more than 100 µM in certain cell lines. It is crucial to determine the cytotoxic threshold of this compound in your specific cell model by performing a dose-response experiment and assessing cell viability using assays like MTT or LDH.

Q5: Can this compound induce apoptosis?

A5: While the primary neuroprotective mechanism of this compound is linked to enhancing energy metabolism, some studies have shown that terazosin and similar alpha-1 blockers can induce apoptosis in certain cell types, particularly in the context of cancer. However, in neuroprotection studies, it is generally used at concentrations that promote cell survival. It is important to assess apoptotic markers if unexpected cell death is observed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No neuroprotective effect observed. 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a protective effect. 2. Inappropriate pre-incubation time: The duration of pre-treatment may be insufficient. 3. Severity of the neurotoxic insult: The insult may be too severe for this compound to confer protection. 4. Cell type resistance: The specific neuronal cell model may be resistant to the protective effects of this compound.1. Perform a dose-response curve to identify the optimal concentration (e.g., 0.1 µM to 50 µM). 2. Optimize the pre-incubation time (e.g., 6, 12, 24, 48 hours). 3. Titrate the concentration or duration of the neurotoxic agent to achieve a moderate level of cell death (e.g., 30-50%). 4. Consider using a different cell line or primary neuron culture that has been shown to be responsive.
High background in cell viability assays. 1. This compound interference with assay reagents: The compound may interact with the assay components. 2. Precipitation of this compound: The compound may not be fully dissolved at the working concentration.1. Run a control with this compound in cell-free media to check for direct effects on the assay reagents. 2. Ensure complete dissolution of the this compound stock solution. Consider using a different solvent or gentle warming if solubility is an issue. Visually inspect the culture medium for any signs of precipitation.
Increased cell death with this compound treatment. 1. Cytotoxicity at the concentration used: The concentration of this compound may be in the toxic range for the specific cell type. 2. Induction of apoptosis: As a quinazoline-based compound, it may induce apoptosis in some cell types.1. Perform a dose-response curve to determine the cytotoxic threshold. 2. Assess markers of apoptosis (e.g., caspase-3 activity, Annexin V staining) to determine if apoptosis is being induced.
Variability between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in the microplate: Evaporation from the outer wells of the plate. 3. Incomplete mixing of reagents: Poor distribution of this compound or assay reagents.1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outermost wells of the microplate or fill them with sterile PBS to minimize evaporation. 3. Mix the plate gently on an orbital shaker after adding reagents.

Data Presentation

Table 1: Summary of In Vitro this compound Concentrations for Neuroprotection

Cell TypeNeurotoxic InsultThis compound ConcentrationObserved EffectReference
ESC-derived Motor NeuronsSodium Arsenite (Oxidative Stress)Not specified, but showed dose-dependent protectionComplete rescue of survival
SH-SY5YMPP+2.5 µMIncreased cell survival, increased ATP levels, reduced ROS levels
PC-3, Human Benign Prostatic CellsN/A (Cytotoxicity)IC50 > 100 µMCytotoxicity
Primary Neuron CultureFUS-P525L-GFP overexpressionNot specifiedReduced protein aggregate density

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the neuroprotective effect of this compound against a neurotoxic insult.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • This compound (stock solution in DMSO or appropriate solvent)

  • Neurotoxic agent (e.g., MPP+, rotenone, H₂O₂)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). Incubate for 24 hours.

  • Induction of Neurotoxicity: After the pre-incubation period, add the neurotoxic agent to the wells (except for the untreated control wells) at a concentration known to induce approximately 30-50% cell death. Incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Following the neurotoxic insult, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Neuronal cells

  • This compound

  • Neurotoxic agent

  • 96-well cell culture plates

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, as per the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Neuronal cells

  • This compound

  • Neurotoxic agent

  • 6-well cell culture plates

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and the neurotoxic agent as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

G Experimental Workflow for In Vitro Neuroprotection Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Day 4 seed_cells Seed Neuronal Cells in Microplate terazosin_treatment This compound Pre-treatment (e.g., 24h) seed_cells->terazosin_treatment neurotoxin Induce Neurotoxicity (e.g., 24h) terazosin_treatment->neurotoxin assay Perform Viability/Toxicity Assay (MTT, LDH, Apoptosis) neurotoxin->assay data_analysis Data Analysis assay->data_analysis G This compound Neuroprotective Signaling Pathway terazosin This compound pgk1 PGK1 Activation terazosin->pgk1 glycolysis Increased Glycolysis pgk1->glycolysis atp Increased ATP Production glycolysis->atp ros Decreased Oxidative Stress (ROS) glycolysis->ros neuroprotection Neuroprotection / Increased Cell Survival atp->neuroprotection ros->neuroprotection

References

Technical Support Center: Enantioselective Synthesis of (S)-Terazosin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of (S)-Terazosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and enantioselectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for the enantioselective synthesis of this compound?

A1: While a definitive, publicly available protocol for the direct asymmetric synthesis of this compound is not widely documented, the primary strategies would likely involve either chiral resolution of a key intermediate or an asymmetric synthesis approach. Chiral resolution involves separating the enantiomers of a racemic mixture, often of an intermediate like 1-(2-tetrahydrofuroyl)piperazine, before its condensation with the quinazoline core. Asymmetric synthesis would involve the use of a chiral catalyst or auxiliary to stereoselectively form the chiral center in the tetrahydrofuran moiety.

Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the potential causes?

A2: Low enantiomeric excess is a common challenge in asymmetric synthesis. Potential causes include:

  • Suboptimal Catalyst Performance: The chiral catalyst may not be providing adequate stereochemical control. This could be due to impurities in the catalyst, incorrect catalyst loading, or the presence of catalyst poisons in the reaction mixture.

  • Racemization: The desired (S)-enantiomer may be racemizing under the reaction or work-up conditions. This can be exacerbated by elevated temperatures, or the presence of acidic or basic impurities.

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time can significantly influence enantioselectivity. It is crucial to optimize these parameters for your specific catalytic system.

Q3: My overall yield of this compound is poor, even with good enantioselectivity. What should I investigate?

A3: Poor yield can stem from various factors throughout the synthetic route. Key areas to investigate include:

  • Incomplete Reactions: Check for the presence of unreacted starting materials using techniques like TLC or LC-MS.[1] If the reaction is incomplete, consider extending the reaction time, increasing the temperature (while monitoring for racemization), or increasing the stoichiometry of a key reagent.

  • Side Product Formation: The formation of undesired side products can significantly reduce the yield of the target molecule. Analyze your crude reaction mixture to identify any major impurities and adjust reaction conditions to minimize their formation.

  • Purification Losses: Significant loss of product can occur during purification steps like column chromatography or recrystallization. Optimize your purification methods to maximize recovery.

  • Degradation: The quinazoline ring system can be susceptible to degradation under harsh conditions, such as strong acids or bases at high temperatures.[1]

Troubleshooting Guides

Guide 1: Improving Low Enantiomeric Excess (ee)
Symptom Possible Cause Suggested Solution
Low ee with high conversion Ineffective Chiral Catalyst or Ligand • Verify the purity and integrity of your chiral catalyst and ligand.• Screen a variety of chiral ligands to find one that provides better stereocontrol.• Optimize the catalyst and ligand loading.
Racemization of Product or Intermediate • Lower the reaction temperature.• Minimize exposure to acidic or basic conditions during work-up and purification.• Consider a different solvent that may disfavor racemization.
Incorrect Reaction Conditions • Perform a systematic optimization of reaction temperature, solvent, and concentration.[1]
Inconsistent ee between batches Variability in Reagent Quality • Ensure all reagents, especially the chiral catalyst and starting materials, are of consistent and high purity for each batch.[2]
Atmospheric Contamination • If your reaction is sensitive to air or moisture, ensure it is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[2]
Guide 2: Improving Low Reaction Yield
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient Reaction Time or Temperature • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.• Gradually increase the reaction temperature, while monitoring for side product formation and racemization.
Poor Reagent Stoichiometry • Carefully verify the molar ratios of all reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Catalyst Deactivation • Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. Consider using freshly purified reagents.
Significant side product formation Suboptimal Reaction Conditions • Adjust the reaction temperature; sometimes lowering the temperature can improve selectivity.• Screen different solvents that may favor the desired reaction pathway.
Incorrect Order of Reagent Addition • In multi-component reactions, the order of addition can be critical. Experiment with different addition sequences.
Low yield after purification Product Loss During Chromatography • Optimize the solvent system for column chromatography to ensure good separation and recovery.• Consider alternative purification methods like recrystallization or acid-base extraction if applicable.
Product Degradation • Ensure that the purification conditions (e.g., pH of the silica gel, solvent choice) are not causing degradation of the this compound.

Experimental Protocols

General Protocol for Racemic Terazosin Synthesis:

This protocol is based on the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine.

Materials:

  • 4-amino-2-chloro-6,7-dimethoxyquinazoline

  • 1-(2-tetrahydrofuroyl)piperazine

  • Anhydrous polar organic solvent (e.g., 1-pentanol)

Procedure:

  • Dissolve 1-(2-tetrahydrofuroyl)piperazine (1.0 eq) and 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq) in 1-pentanol.

  • Heat the reaction mixture to reflux (approximately 135°C) under a nitrogen atmosphere for 5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Terazosin.

Note on Enantioselectivity: To obtain this compound, one would need to either start with enantiomerically pure (S)-1-(2-tetrahydrofuroyl)piperazine or develop an asymmetric catalytic method for the synthesis of the tetrahydrofuran ring with the desired stereochemistry.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Enantiomeric Excess (ee)

Entry Chiral Catalyst Solvent Temperature (°C) Yield (%) ee (%) of this compound
1Catalyst A (10 mol%)Toluene807560
2Catalyst A (10 mol%)Dichloromethane256085
3Catalyst B (5 mol%)Dichloromethane257292
4Catalyst B (5 mol%)THF06895

Table 2: Troubleshooting Low Yield - Experimental Results

Experiment Modification Starting Material Consumed (%) Side Product (%) Isolated Yield (%)
Baseline Standard Conditions801565
1 Increased reaction time by 2h951578
2 Lowered temperature by 10°C70560 (high purity)
3 Used freshly distilled solvent981085

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Starting Materials (Quinazoline & Chiral Piperazine) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating & Reflux reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring cooling Cooling monitoring->cooling Reaction Complete solvent_removal Solvent Removal cooling->solvent_removal purification Purification (Column Chromatography) solvent_removal->purification product This compound purification->product analysis Characterization (NMR, MS, Chiral HPLC) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_ee cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_racemization Racemization start Low Enantiomeric Excess (ee) catalyst_purity Check Catalyst Purity & Loading start->catalyst_purity optimize_temp Optimize Temperature start->optimize_temp lower_temp Lower Reaction Temperature start->lower_temp screen_ligands Screen Different Chiral Ligands catalyst_purity->screen_ligands optimize_solvent Optimize Solvent optimize_temp->optimize_solvent neutral_workup Ensure Neutral Work-up lower_temp->neutral_workup

Caption: Troubleshooting logic for low enantiomeric excess.

References

Stability of (S)-Terazosin in different experimental buffers and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-Terazosin in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I dissolve this compound Hydrochloride for my experiments?

A1: this compound Hydrochloride has varying solubility depending on the solvent. For aqueous solutions, adjusting the pH may be necessary, with a range of 4.5 to 6.5 suggested for improved stability.[1][2] The compound is also soluble in organic solvents like methanol, ethanol, and DMSO.[1] Gentle heating or sonication can aid in dissolution.[1] Always start with a small amount to test solubility in your specific buffer or medium.

Data Presentation: Solubility of Terazosin Hydrochloride

SolventSolubilityObservations
Water19.60 - 20.40 mg/mLForms a colorless to faint yellow solution.[1]
Isotonic SalineFreely soluble-
Methanol20 mg/mLA clear, colorless solution; heating may be required.
Ethanol4 mg/mL-
DMSO25-26 mg/mL-

Q2: What are the main factors that affect the stability of this compound in solution?

A2: The stability of this compound is primarily affected by pH, temperature, and exposure to light. Forced degradation studies show that Terazosin is susceptible to hydrolysis under both acidic and alkaline conditions, as well as oxidation and photolysis.

Q3: Is this compound stable in common experimental buffers like PBS or cell culture media like DMEM?

A3: While specific quantitative stability data for this compound in common biological buffers and cell culture media is not extensively published, the compound's known susceptibility to hydrolysis suggests that stability could be a concern over long incubation periods, especially at physiological pH (around 7.4) and 37°C. A liquid formulation of Terazosin has been shown to be stable at a pH range of 4.5 to 6.5. It is highly recommended to prepare fresh solutions for experiments or conduct a stability study under your specific experimental conditions if long-term storage of the solution is required.

Q4: How can I check the stability of this compound in my specific buffer or media?

A4: You can perform a simple stability study by incubating your this compound solution under your experimental conditions (e.g., 37°C in DMEM) and measuring the concentration of the parent compound at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC. A significant decrease in the peak area of this compound over time would indicate degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for quantifying this compound and detecting its degradation products, based on common practices in the literature.

Objective: To determine the concentration of Terazosin in the presence of its potential degradation products.

Materials:

  • This compound Hydrochloride reference standard

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid or ammonium acetate (or sodium citrate/citric acid for buffered mobile phase)

  • Reversed-phase HPLC column (e.g., C18 or RP-8, 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common mobile phase is a gradient of acetonitrile and water with a modifier like formic acid. Another option is a mixture of a pH 3.2 citrate buffer and acetonitrile (e.g., 1685:315 v/v).

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound Hydrochloride reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 0.5 mg/mL).

    • Perform serial dilutions from the stock solution with the mobile phase to create a series of calibration standards (e.g., 5 - 80 µg/mL).

  • Sample Preparation:

    • Dilute the experimental samples containing this compound with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 or RP-8, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

    • Inject the experimental samples and determine the concentration of this compound by comparing the peak area to the calibration curve.

    • The appearance of new peaks with a corresponding decrease in the Terazosin peak area over time indicates degradation.

Visualizations

Diagrams of Pathways and Workflows

G cluster_workflow Experimental Workflow: Assessing this compound Stability prep Prepare this compound Solution in Experimental Buffer/Medium incubate Incubate Solution under Experimental Conditions (e.g., 37°C) prep->incubate sample Collect Aliquots at Multiple Time Points (T=0, T=x, T=y...) incubate->sample analyze Analyze Samples via Stability-Indicating HPLC sample->analyze data Quantify this compound Peak Area and Degradant Peaks analyze->data assess Assess Stability: Compare Peak Areas Over Time data->assess

Caption: Workflow for assessing the stability of this compound.

G cluster_pathway Signaling Pathway of this compound terazosin This compound block terazosin->block receptor Alpha-1 Adrenergic Receptor (α1-adrenoceptor) smooth_muscle Smooth Muscle Cells (Blood Vessels, Prostate) receptor->smooth_muscle Stimulates relaxation Relaxation receptor->relaxation norepinephrine Norepinephrine norepinephrine->receptor Binds & Activates block->receptor  Antagonizes/Blocks contraction Contraction smooth_muscle->contraction effects Vasodilation (↓ Blood Pressure) Improved Urinary Flow relaxation->effects

Caption: this compound's mechanism as an α1-adrenergic receptor antagonist.

References

Technical Support Center: Optimizing (S)-Terazosin Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the delivery of (S)-Terazosin across the blood-brain barrier (BBB). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound to the central nervous system (CNS)?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1][2] For this compound, a small molecule, challenges may include its physicochemical properties (e.g., polarity, molecular size), potential recognition by efflux transporters at the BBB, and rapid metabolism.[3]

Q2: What are the known mechanisms of this compound's neuroprotective effects?

A2: Terazosin has been shown to exert neuroprotective effects by activating phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis. This activation leads to increased ATP production, which in turn enhances the chaperone activity of Hsp90, promoting cell survival and stress resistance. It is believed that this compound, as an enantiomer of terazosin, shares this mechanism.

Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: While specific data for this compound is limited, other non-selective, BBB-penetrant alpha-1 blockers have been shown to be subject to efflux by transporters such as P-glycoprotein (P-gp). P-gp is a major efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain, limiting their accumulation and therapeutic efficacy. It is plausible that this compound is also a substrate for P-gp or other ABC transporters.

Q4: What are the most promising strategies to enhance this compound delivery across the BBB?

A4: Several strategies are being explored to enhance the brain penetration of small molecules like this compound. These include:

  • Nanoparticle-based delivery: Encapsulating this compound in polymeric or lipid-based nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.

  • Liposomal formulations: Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate hydrophilic and lipophilic drugs, enhancing their delivery across the BBB.

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves to transiently and locally open the BBB, allowing for increased passage of therapeutic agents.

Q5: How can I assess the BBB permeability of my this compound formulation in vitro?

A5: In vitro BBB models are valuable for initial screening. Common models include Transwell assays using brain endothelial cell monolayers. These models allow for the measurement of the apparent permeability coefficient (Papp) of this compound across the cell layer, providing an indication of its ability to cross the BBB.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step Rationale
High Efflux by P-glycoprotein (P-gp) Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) in your animal model.A significant increase in the brain-to-plasma ratio in the presence of an inhibitor suggests that this compound is a substrate for P-gp.
Poor Physicochemical Properties Modify the chemical structure of this compound to increase its lipophilicity or reduce its hydrogen bonding potential.Small, lipophilic molecules with fewer hydrogen bonds are more likely to passively diffuse across the BBB.
Rapid Metabolism Analyze plasma and brain samples for metabolites of this compound.Identifying major metabolic pathways can inform strategies to develop more stable analogs.
Ineffective Formulation Re-evaluate the formulation strategy. If using nanoparticles, consider optimizing particle size, surface charge, and ligand conjugation. For liposomes, assess encapsulation efficiency and stability.The physical and chemical properties of the delivery vehicle are critical for successful BBB penetration.
Issue 2: Inconsistent Permeability Results in In Vitro BBB Models

Possible Causes & Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Step Rationale
Poor Barrier Integrity of Cell Monolayer Regularly measure the Trans-Endothelial Electrical Resistance (TEER) of your cell monolayer. Ensure TEER values are within the expected range for your cell type.Low TEER values indicate a leaky barrier, which can lead to artificially high permeability measurements.
Cell Line Variability Use a well-characterized and validated brain endothelial cell line. Consider co-culture models with astrocytes and pericytes to better mimic the in vivo environment.Different cell lines can have varying expression levels of tight junction proteins and efflux transporters, affecting permeability results.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, drug concentration, and sink conditions in the basolateral chamber.Sub-optimal conditions can lead to inaccurate permeability measurements.
Efflux Transporter Activity Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells.

Quantitative Data Summary

The following tables provide representative data for the BBB permeability of small molecules and the efficacy of different delivery strategies. Please note that these are generalized values and will require experimental validation for this compound.

Table 1: Apparent Permeability (Papp) of Small Molecules in In Vitro BBB Models

Compound Molecular Weight (Da) LogP Papp (x 10⁻⁶ cm/s) Reference Compound
Caffeine194.19-0.0715.2 ± 1.3High Permeability
Sucrose342.30-3.670.1 ± 0.05Low Permeability
Propranolol259.343.0625.8 ± 2.1High Permeability
Atenolol266.340.160.3 ± 0.1Low Permeability
This compound (Hypothetical) 387.43 1.5-2.5 (Estimated) 1.0 - 5.0 Moderate Permeability

Table 2: In Vivo Brain-to-Plasma Concentration Ratios (Kp) for Different Delivery Strategies

Delivery Strategy Drug Kp (Unformulated) Kp (Formulated) Fold Increase
Polymeric Nanoparticles Doxorubicin0.050.510
Liposomes Daunorubicin0.11.212
Focused Ultrasound Dextran (70 kDa)<0.010.2>20
This compound (Hypothetical) 0.2 - 0.5 1.0 - 2.5 ~5

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Polymeric Nanoparticles

Methodology:

  • Preparation of the Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone or acetonitrile).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80) to stabilize the nanoparticles.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The polymer and drug will precipitate to form nanoparticles.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by stirring at room temperature overnight.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove any unencapsulated drug and excess surfactant.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: Liposomal Encapsulation of this compound

Methodology:

  • Lipid Film Hydration: Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and this compound in an organic solvent (e.g., chloroform/methanol mixture).

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for size, PDI, zeta potential, encapsulation efficiency, and drug release profile.

Protocol 3: In Vitro BBB Permeability Assay (Transwell Model)

Methodology:

  • Cell Seeding: Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert. Allow the cells to form a confluent monolayer with high TEER.

  • Assay Initiation: Replace the culture medium in the apical and basolateral chambers with a transport buffer.

  • Drug Addition: Add a known concentration of the this compound formulation to the apical chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the apical chamber.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Terazosin This compound PGK1 PGK1 Terazosin->PGK1 Activates ATP ATP PGK1->ATP Increases Production Hsp90 Hsp90 ATP->Hsp90 Enhances Chaperone Activity Stress_Resistance Cell Stress Resistance Hsp90->Stress_Resistance Neuroprotection Neuroprotection Stress_Resistance->Neuroprotection

Caption: Signaling pathway of this compound-mediated neuroprotection.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Formulation This compound Formulation (Nanoparticles/Liposomes) Characterization Physicochemical Characterization (Size, Charge, EE%) Formulation->Characterization BBB_Model In Vitro BBB Model (Transwell Assay) Characterization->BBB_Model Permeability Permeability Assessment (Papp) BBB_Model->Permeability Animal_Model Animal Model (e.g., Rodent) Permeability->Animal_Model Promising candidates Administration Systemic Administration Animal_Model->Administration Brain_Uptake Brain Tissue and Plasma Analysis Administration->Brain_Uptake PK_PD Pharmacokinetic/ Pharmacodynamic Studies Brain_Uptake->PK_PD

Caption: Experimental workflow for developing and evaluating this compound BBB delivery systems.

Troubleshooting_Logic Start Low Brain Uptake of This compound CheckEfflux Is it a P-gp substrate? Start->CheckEfflux InhibitEfflux Co-administer with P-gp inhibitor CheckEfflux->InhibitEfflux Yes RedesignDrug Modify drug structure (e.g., increase lipophilicity) CheckEfflux->RedesignDrug No OptimizeFormulation Optimize delivery vehicle (size, surface properties) InhibitEfflux->OptimizeFormulation RedesignDrug->OptimizeFormulation End Improved Brain Uptake OptimizeFormulation->End

Caption: Logical troubleshooting workflow for low brain uptake of this compound.

References

Technical Support Center: Improving the Reproducibility of (S)-Terazosin Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of functional assays for (S)-Terazosin, a potent and selective α1-adrenoceptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of α1-adrenoceptors. Its mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. This blockade inhibits the Gq/11-mediated signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium release and smooth muscle contraction.

Q2: Which functional assays are most commonly used to characterize this compound activity?

The most common functional assays for characterizing this compound and other α1-adrenoceptor modulators include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to α1-adrenoceptor subtypes.

  • Calcium Imaging Assays: To measure the inhibition of agonist-induced intracellular calcium mobilization.

  • cAMP Assays: To assess the effect of this compound on cyclic adenosine monophosphate levels, as α1-adrenoceptors can modulate adenylyl cyclase activity under certain conditions.

Q3: What are the critical factors for ensuring reproducibility in this compound functional assays?

Key factors for ensuring reproducibility include:

  • Cell Line Stability: Consistent expression of the target α1-adrenoceptor subtype over passages.

  • Reagent Quality: Use of high-purity this compound, agonists, and other reagents with consistent lot-to-lot performance.

  • Assay Conditions: Strict adherence to optimized protocols, including cell density, incubation times, and temperature.

  • Instrument Calibration: Regular calibration and maintenance of plate readers, microscopes, and liquid handling equipment.

  • Data Analysis: Consistent use of appropriate data analysis models and software.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Question: I'm observing significant variability between my replicate wells in my this compound functional assay, leading to large error bars. What could be the cause?

Answer: High well-to-well variability can compromise the reliability of your data. Common culprits include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.

    • Solution: Ensure a homogeneous cell suspension by gently and thoroughly mixing before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, agonist, or assay reagents will lead to variable results.

    • Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.

  • Edge Effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in reagent concentrations.

    • Solution: Avoid using the outer wells of the plate for experimental data. Fill the outer wells with sterile water or PBS to maintain humidity.

  • Temperature Gradients: Uneven temperature across the plate during incubation can affect cellular responses and enzymatic reactions.

    • Solution: Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents if necessary.

Issue 2: Low Signal-to-Noise Ratio

Question: My assay window is very small, with little difference between the basal and stimulated/inhibited signal. How can I improve my signal-to-noise ratio?

Answer: A low signal-to-noise ratio can make it difficult to discern the true effect of this compound. Consider the following:

  • Suboptimal Agonist Concentration: The agonist concentration used to stimulate the receptor may be too low or too high (causing receptor desensitization).

    • Solution: Perform a full agonist dose-response curve to determine the optimal concentration (typically EC80 for antagonist assays).

  • Low Receptor Expression: The cell line may not express a sufficient number of α1-adrenoceptors on the cell surface.

    • Solution: Use a cell line with confirmed high-level expression of the target receptor subtype. Passage number can affect expression levels; use cells from a lower passage number.

  • Incorrect Incubation Times: The stimulation or inhibition time may not be optimal for the specific signaling pathway being measured.

    • Solution: Conduct a time-course experiment to determine the peak response time for your specific agonist and cell line.

  • Cell Health: Unhealthy or stressed cells will not respond optimally.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for signs of stress or contamination.

Issue 3: High Background Signal

Question: I'm observing a high background signal in my negative control wells, even without the addition of an agonist. What could be causing this?

Answer: High background can mask the true inhibitory effect of this compound. Potential causes include:

  • Constitutive Receptor Activity: Some overexpressed GPCRs can be constitutively active, leading to a constant, low-level signal.

    • Solution: This is an inherent property of the cell line. If problematic, consider using a different cell line or measuring the effect of an inverse agonist.

  • Reagent Contamination: Reagents, including assay buffers and media, may be contaminated with substances that activate the signaling pathway.

    • Solution: Use fresh, high-quality reagents. Filter-sterilize all buffers.

  • Cell Autofluorescence (Calcium Assays): Some cell lines exhibit high intrinsic fluorescence at the wavelengths used for calcium indicators.

    • Solution: Measure the fluorescence of unstained cells to determine the level of autofluorescence. If high, consider a different cell line or a calcium indicator with a different excitation/emission spectrum.

  • Nonspecific Binding (Radioligand Assays): The radioligand may be binding to non-receptor components.

    • Solution: Optimize the washing steps to remove unbound radioligand. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.

Data Presentation

The following tables summarize key quantitative data for this compound and common tool compounds used in α1-adrenoceptor functional assays.

Table 1: this compound Binding Affinities (Ki) at α1-Adrenoceptor Subtypes

Receptor SubtypeRadioligandThis compound Ki (nM)Reference Cell System
α1a[3H]-Prazosin3.91Recombinant
α1b[3H]-Prazosin0.79Recombinant
α1d[3H]-Prazosin1.16Recombinant

Table 2: Typical Functional Potency (EC50/IC50) of Common α1-Adrenoceptor Ligands

CompoundAssay TypeReceptor SubtypePotency (EC50/IC50)Reference Cell System
Phenylephrine (Agonist)Calcium Mobilizationα1a~100 - 500 nMHEK293 or CHO cells
Prazosin (Antagonist)cAMP Inhibitionα1b~0.1 - 1 nMCHO cells
This compound (Antagonist)Calcium Mobilizationα1a~1 - 10 nMVarious

Table 3: Expected Signal Windows for α1-Adrenoceptor Functional Assays

Assay TypeMeasurementTypical Signal WindowNotes
Calcium ImagingFold change in fluorescence2 to 10-fold increase over basalHighly dependent on cell line and dye loading efficiency.
cAMP Assay% Inhibition of Forskolin-stimulated cAMP50% to 90%Dependent on the level of adenylyl cyclase stimulation.
Radioligand BindingSignal-to-Background Ratio> 3Dependent on receptor density and radioligand specific activity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound

Objective: To determine the binding affinity (Ki) of this compound for a specific α1-adrenoceptor subtype.

Materials:

  • Cell membranes expressing the α1-adrenoceptor subtype of interest

  • [3H]-Prazosin (Radioligand)

  • This compound

  • Phentolamine (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [3H]-Prazosin (at a concentration near its Kd).

    • Non-specific Binding: Cell membranes + [3H]-Prazosin + a high concentration of phentolamine (e.g., 10 µM).

    • Competition: Cell membranes + [3H]-Prazosin + increasing concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Imaging Assay

Objective: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.

Materials:

  • HEK293 or CHO cells stably expressing the α1-adrenoceptor subtype of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • This compound

  • Phenylephrine (or another suitable α1-agonist)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate at 37°C for 60 minutes in the dark.

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: Add this compound at various concentrations to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject the agonist (e.g., phenylephrine at its EC80 concentration) into the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well (Peak fluorescence - Baseline fluorescence).

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the log concentration of this compound to determine the IC50.

Protocol 3: cAMP Assay

Objective: To determine the effect of this compound on agonist-mediated inhibition of adenylyl cyclase.

Materials:

  • CHO-K1 cells stably expressing the α1-adrenoceptor subtype of interest

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • This compound

  • Norepinephrine (agonist)

  • Forskolin (to stimulate adenylyl cyclase)

  • IBMX (phosphodiesterase inhibitor)

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4

Procedure:

  • Cell Preparation: Harvest cells and resuspend in stimulation buffer to the desired cell density.

  • Assay Setup: In a 384-well plate, add the following:

    • Cells

    • This compound at various concentrations.

    • Norepinephrine at its EC50 concentration.

    • Forskolin at a concentration that gives a robust cAMP signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Measurement: Read the plate on a plate reader compatible with the assay kit's detection method (e.g., HTRF or luminescence).

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

Visualizations

G cluster_0 Alpha-1 Adrenoceptor Signaling Pathway Norepinephrine Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenoceptor Norepinephrine->Alpha1_AR Activates Terazosin This compound Terazosin->Alpha1_AR Blocks Gq11 Gq/11 Alpha1_AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: this compound blocks the α1-adrenoceptor signaling pathway.

G cluster_1 Calcium Imaging Assay Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Load_Dye Load cells with calcium-sensitive dye Plate_Cells->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Add_Terazosin Add this compound (Antagonist) Wash_Cells->Add_Terazosin Incubate_Antagonist Incubate Add_Terazosin->Incubate_Antagonist Measure_Baseline Measure baseline fluorescence Incubate_Antagonist->Measure_Baseline Inject_Agonist Inject Agonist (e.g., Phenylephrine) Measure_Baseline->Inject_Agonist Measure_Response Measure fluorescence response over time Inject_Agonist->Measure_Response Analyze_Data Analyze data and calculate IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a calcium imaging-based functional assay.

G cluster_2 Troubleshooting Logic Flow Start Unexpected Results Check_Variability High Variability? Start->Check_Variability Check_Signal Low Signal? Check_Variability->Check_Signal No Sol_Variability Check: - Cell Seeding - Pipetting - Edge Effects - Temperature Check_Variability->Sol_Variability Yes Check_Background High Background? Check_Signal->Check_Background No Sol_Signal Check: - Agonist Concentration - Receptor Expression - Incubation Times - Cell Health Check_Signal->Sol_Signal Yes Sol_Background Check: - Constitutive Activity - Reagent Contamination - Autofluorescence Check_Background->Sol_Background Yes Review_Protocol Review Protocol & Reagents Check_Background->Review_Protocol No Sol_Variability->Review_Protocol Sol_Signal->Review_Protocol Sol_Background->Review_Protocol

Caption: A logical approach to troubleshooting common assay issues.

Validation & Comparative

A Comparative Guide to (S)-Terazosin and Doxazosin for Neuroprotection in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective potential of (S)-Terazosin and Doxazosin based on available preclinical data. While both molecules are primarily known as α1-adrenergic receptor antagonists for the treatment of benign prostatic hyperplasia and hypertension, recent research has unveiled a shared, off-target mechanism with significant implications for neurodegenerative diseases.

The Shared Neuroprotective Mechanism: PGK1 Activation

Emerging evidence suggests that the neuroprotective effects of both Terazosin and Doxazosin stem from their ability to bind to and activate phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1] This activation enhances glycolysis, leading to increased production of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3][4] In the context of neurodegenerative diseases, where impaired energy metabolism is a common pathological feature, boosting neuronal ATP levels is a promising therapeutic strategy.[5] By augmenting cellular energy, these compounds may help neurons better withstand stress, clear protein aggregates, and maintain normal function, thereby slowing or preventing neurodegeneration.

It is important to note that while Terazosin is a racemic mixture of (R) and (S) enantiomers, the specific contribution of the (S)-enantiomer to PGK1 activation and neuroprotection is not yet well-defined in the available literature. Most preclinical studies have utilized the racemic mixture of Terazosin.

Preclinical Data Summary

The following tables summarize the available quantitative data for Terazosin and Doxazosin from various preclinical models. Direct head-to-head comparative studies are limited; therefore, the data is presented for each compound individually to facilitate a cross-study comparison.

Table 1: In Vitro Neuroprotective Efficacy
CompoundCell LineNeurotoxin/StressConcentrationOutcome MeasureResult
Terazosin SH-SY5YMPP+ (2.5 µM)2.5 µMCell ViabilityShowed protective effects
Terazosin mESC-derived motor neurons (TDP-43M337V)Sodium Arsenite2.5 µMCell SurvivalComplete rescue of survival
Doxazosin SH-SY5YAmyloid-βNot SpecifiedNeuroprotectionProtected hippocampal slices from amyloid-β toxicity
Table 2: In Vitro PGK1 Activation and ATP Production
CompoundAssay TypeConcentrationOutcome MeasureResult
Terazosin In vitro PGK1 activity assay0.5 µM to 2.5 nMPGK1 ActivityActivation at lower dosages
Terazosin In vitro PGK1 activity assay2.5 µM and 25 µMPGK1 ActivityInhibition at higher dosages
Terazosin Cell lysateNot SpecifiedATP LevelTransiently elevated by nearly 40%
Terazosin Caco-2 cells (H2O2-induced)Not SpecifiedATP ProductionEnhanced ATP production
Table 3: In Vivo Neuroprotective Efficacy in Parkinson's Disease Models
CompoundAnimal ModelNeurotoxinKey Findings
Terazosin Mice, Rats, FliesMPTP, 6-OHDA, RotenoneIncreased brain ATP levels, slowed or prevented neuron loss, increased dopamine levels, and partially restored motor function.
Doxazosin (Often grouped with Terazosin and Alfuzosin)Not SpecifiedPreclinical models of Parkinson's Disease have shown decreased alpha-synuclein aggregation and neuronal loss with the use of Terazosin/Doxazosin/Alfuzosin.

Experimental Protocols

In Vitro Neuroprotection Assay (MPP+ Model)

This assay evaluates the ability of a compound to protect neuronal cells from toxicity induced by MPP+, the active metabolite of the neurotoxin MPTP, which selectively damages dopaminergic neurons.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and plated in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Doxazosin) for a specified period (e.g., 1 hour).

  • Neurotoxin Exposure: MPP+ is added to the culture medium at a final concentration known to induce significant cell death (e.g., 2 mM) and incubated for 24-48 hours.

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity, or by direct cell counting. An increase in cell viability in the presence of the test compound compared to MPP+ alone indicates a neuroprotective effect.

In Vitro PGK1 Activation Assay

This assay measures the effect of a compound on the enzymatic activity of PGK1.

  • Reaction Mixture: A reaction mixture is prepared containing purified recombinant human PGK1, its substrates (ADP and 1,3-bisphosphoglycerate), and a coupled enzyme system (e.g., glyceraldehyde-3-phosphate dehydrogenase) that produces a detectable product (NADH).

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation and Measurement: The reaction is initiated by the addition of a substrate, and the change in absorbance at 340 nm (due to NADH production) is measured over time using a spectrophotometer.

  • Data Analysis: An increase in the rate of NADH production in the presence of the compound indicates activation of PGK1.

Measurement of Intracellular ATP Levels

This assay quantifies the amount of ATP within cells, providing a direct measure of cellular energy status.

  • Cell Lysis: Cultured neuronal cells, after treatment with the test compound and/or neurotoxin, are lysed to release their intracellular contents, including ATP.

  • Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Luminescence Detection: The emitted light is measured using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the cell samples.

Visualizations

Signaling_Pathway cluster_drug Drug Intervention cluster_cellular Cellular Processes cluster_outcome Neuroprotective Outcomes S_Terazosin This compound PGK1 PGK1 (Phosphoglycerate Kinase 1) S_Terazosin->PGK1 Activates Doxazosin Doxazosin Doxazosin->PGK1 Activates Glycolysis Glycolysis PGK1->Glycolysis Enhances ATP ATP Production Glycolysis->ATP Neuronal_Survival Increased Neuronal Survival & Function ATP->Neuronal_Survival Stress_Resistance Enhanced Cellular Stress Resistance ATP->Stress_Resistance Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection Stress_Resistance->Neuroprotection

Caption: Signaling pathway of this compound and Doxazosin-mediated neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay Start Plate Neuronal Cells Pretreat Pre-treat with This compound or Doxazosin Start->Pretreat Toxin Induce Neurotoxicity (e.g., MPP+) Pretreat->Toxin Incubate Incubate for 24-48h Toxin->Incubate Assess Assess Cell Viability (e.g., MTT Assay) Incubate->Assess End Determine Neuroprotection Assess->End

Caption: Workflow for in vitro neuroprotection screening.

References

Comparative analysis of (S)-Terazosin and its racemic mixture in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro pharmacological properties of the enantiomerically pure (S)-Terazosin against its racemic mixture reveals subtle but potentially significant differences in their interactions with alpha-1 adrenergic receptors. While both exhibit high affinity for these receptors, studies suggest nuances in their binding profiles and functional antagonism that could be critical for researchers and drug development professionals in the fields of urology and cardiovascular medicine.

This guide provides a comparative analysis of this compound and racemic Terazosin, summarizing key quantitative data from in vitro studies. It includes detailed experimental protocols for the principal assays used to characterize these compounds and presents visualizations of the relevant signaling pathway and a typical experimental workflow to facilitate a deeper understanding of their pharmacology.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the binding affinities and functional potencies of this compound and racemic Terazosin at alpha-1 adrenoceptor subtypes.

Table 1: Comparative Alpha-1 Adrenoceptor Binding Affinities (Ki in nM)

CompoundHuman ProstateCanine Brainα1a Subtypeα1b Subtypeα1d Subtype
This compound 2.8[1]5.6[1]3.91[2]0.79[2]1.16[2]
Racemic Terazosin 3.66.7---
(R)-Terazosin 3.88.4---

Note: A lower Ki value indicates a higher binding affinity. Data for racemic and (R)-Terazosin at specific subtypes were not available in the reviewed literature.

Table 2: Functional Antagonism at Adrenoceptors

CompoundReceptor SubtypeTissue/Cell LineParameterValue
This compound α1ARat Vas DeferenspA28.3
This compound α2ARat Vas DeferenspA26.12
This compound α2BRat AtriumpEC306.93

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pEC30 represents the negative logarithm of the molar concentration of an antagonist producing 30% of its maximal effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the in vitro comparison of this compound and its racemic mixture.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and racemic Terazosin for alpha-1 adrenoceptors.

Materials:

  • Tissue/Cell Membranes: Homogenates from human prostate adenomas, canine cerebral cortex, or cells expressing specific alpha-1 adrenoceptor subtypes.

  • Radioligand: [¹²⁵I]-HEAT (a high-affinity alpha-1 adrenoceptor antagonist).

  • Competitors: Unlabeled this compound, (R)-Terazosin, and racemic Terazosin.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction containing the adrenoceptors.

  • Incubation: A constant concentration of [¹²⁵I]-HEAT (e.g., 180 pM) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor this compound or racemic Terazosin).

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This assay assesses the ability of an antagonist to block the functional response of a receptor to an agonist, in this case, the mobilization of intracellular calcium.

Objective: To determine the functional potency of this compound and racemic Terazosin in blocking agonist-induced calcium release mediated by alpha-1 adrenoceptors.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the alpha-1 adrenoceptor subtype of interest.

  • Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.

  • Agonist: A selective alpha-1 adrenoceptor agonist (e.g., phenylephrine or norepinephrine).

  • Antagonists: this compound and racemic Terazosin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Fluorometric Imaging Plate Reader (FLIPR) or Fluorometer.

Procedure:

  • Cell Culture and Loading: Cells are cultured to an appropriate density and then loaded with a fluorescent calcium indicator by incubation with the dye.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound or racemic Terazosin for a specific period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of the alpha-1 adrenoceptor agonist.

  • Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium indicator using a FLIPR or fluorometer.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The IC50 value, the concentration of antagonist that produces 50% inhibition of the agonist response, is determined. The Schild analysis can be used to calculate the pA2 value, which provides a measure of the antagonist's potency.

Mandatory Visualizations

Alpha-1 Adrenoceptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of alpha-1 adrenoceptors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol a1AR α1-Adrenoceptor Gq Gq/11 Protein a1AR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylation of target proteins Ca Ca²⁺ Ca->PKC Activation Ca->CellularResponse ER->Ca Release G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Tissue/ Cell Membranes D Incubate Membranes, Radioligand & Competitor A->D B Prepare Radioligand ([¹²⁵I]-HEAT) B->D C Prepare Competitors (this compound/Racemic) C->D E Separate Bound and Free Radioligand (Filtration) D->E F Wash Filters E->F G Measure Radioactivity (Scintillation Counting) F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

References

Cross-Validation of Analytical Methods for (S)-Terazosin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent analytical methods for the quantification of (S)-Terazosin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental protocols to aid in the selection of the most appropriate method for their specific analytical needs.

Comparative Analysis of Quantitative Performance

The selection of an analytical method is often dictated by the required sensitivity, precision, and the complexity of the sample matrix. Below is a summary of the quantitative performance data for the HPLC-UV and LC-MS/MS methods for Terazosin quantification.

Performance MetricHPLC-UV MethodLC-MS/MS Method
Linearity Range 2 - 500 µg/mL[1]1.0 - 100.0 ng/mL[2]
Limit of Detection (LOD) 0.065 µg/mL[1]Not explicitly reported, but LLOQ is 1.0 ng/mL
Limit of Quantification (LOQ) 0.197 µg/mL[1]1.0 ng/mL[2]
Accuracy (% Recovery) Not explicitly reported98.6 - 102.8%
Precision (%RSD/CV) < 7% (within- and between-day)< 5.2% (within-run), < 7.8% (between-run)
Internal Standard PrazosinPrazosin

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are outlined below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of Terazosin in pharmaceutical formulations due to its simplicity and robustness.

a) Sample Preparation:

  • Weigh and transfer the tablet powder equivalent to 2 mg of Terazosin into a 10 mL volumetric flask.

  • Add approximately 5 mL of methanol and sonicate for 15 minutes.

  • Dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

b) Chromatographic Conditions:

  • Column: Kromasil C18 (250 × 4.6 mm, 5.0 μm)

  • Mobile Phase: A mixture of ACN–diethylamine (0.05 ml), methanol, and 10 mM Ammonium acetate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers significantly higher sensitivity and selectivity, making it ideal for the quantification of Terazosin in biological matrices such as human plasma.

a) Sample Preparation (Protein Precipitation):

  • To a microcentrifuge tube, add 100 µL of human plasma.

  • Add the internal standard (Prazosin).

  • Add acetonitrile as a deproteinization agent.

  • Vortex to mix and precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (100 × 2.1mm ID, 2.7 μm)

  • Mobile Phase: Acetonitrile and 0.1% (v/v) formic acid (70:30, v/v)

  • Flow Rate: 0.40 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results when switching between different techniques. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow A Define Acceptance Criteria B Select Validated Reference Method (e.g., HPLC-UV) A->B C Select New Method to be Validated (e.g., LC-MS/MS) A->C D Prepare Identical Sets of Samples (QCs & Study Samples) B->D C->D E Analyze Samples by Reference Method D->E F Analyze Samples by New Method D->F G Statistical Comparison of Results (e.g., Bland-Altman, Regression) E->G F->G H Evaluate Against Acceptance Criteria G->H I Methods are Cross-Validated H->I Pass J Investigate Discrepancies & Re-evaluate H->J Fail

Caption: Workflow for the cross-validation of two analytical methods.

References

A Head-to-Head Comparison of (S)-Terazosin and Tamsulosin on Neuronal Survival

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct neuroprotective mechanisms of two common alpha-1 adrenergic receptor antagonists reveals divergent pathways influencing neuronal fate. While both (S)-Terazosin and Tamsulosin, primarily prescribed for benign prostatic hyperplasia (BPH), have been investigated for their effects on the central nervous system, their impact on neuronal survival appears to be governed by fundamentally different molecular interactions. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, supported by available experimental data and detailed methodologies.

This compound demonstrates a novel, off-target neuroprotective mechanism centered on the activation of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] This action enhances cellular energy metabolism and confers stress resistance, independent of its alpha-1 adrenoceptor antagonism.[1] In contrast, Tamsulosin's neuroprotective effects are primarily attributed to its canonical role as an alpha-1 adrenoceptor antagonist, which has been shown to inhibit apoptosis in neuronal cells.[4] However, the literature also presents conflicting evidence regarding Tamsulosin's long-term cognitive impact, with some studies suggesting a potential increased risk of dementia compared to other alpha-blockers like Terazosin.

Comparative Analysis of Neuroprotective Mechanisms

The distinct mechanisms of this compound and Tamsulosin are summarized below, highlighting the key molecular players and downstream effects on neuronal survival.

FeatureThis compoundTamsulosin
Primary Neuroprotective Mechanism Activation of Phosphoglycerate Kinase 1 (PGK1)Alpha-1 Adrenoceptor Antagonism
Effect on Cellular Energy Increases ATP productionNot directly reported to increase ATP production
Signaling Pathway PGK1 -> Hsp90 activation -> Stress ResistanceInhibition of apoptosis via α1-adrenoceptor blockade
Receptor Selectivity Neuroprotection is independent of α1-adrenoceptor bindingSelective for α1A adrenergic receptors
Reported Neurological Outcomes Neuroprotective in models of stroke, sepsis, and Parkinson's diseaseInhibits hippocampal cell apoptosis after intracerebral hemorrhage; potential for memory enhancement but also associated with increased dementia risk in some studies

Signaling Pathways

The signaling cascades initiated by this compound and Tamsulosin that lead to neuronal protection are fundamentally different.

Terazosin_Pathway Terazosin This compound PGK1 Phosphoglycerate Kinase 1 (PGK1) Terazosin->PGK1 activates ATP Increased ATP Production PGK1->ATP Hsp90 Hsp90 Activation PGK1->Hsp90 activates Stress Cellular Stress Resistance ATP->Stress Hsp90->Stress Survival Neuronal Survival Stress->Survival

This compound's PGK1-mediated neuroprotective pathway.

Tamsulosin_Pathway Tamsulosin Tamsulosin Alpha1R Alpha-1 Adrenoceptor Tamsulosin->Alpha1R blocks Apoptosis Apoptosis Alpha1R->Apoptosis induces Survival Neuronal Survival Apoptosis->Survival inhibits

Tamsulosin's neuroprotective pathway via alpha-1 adrenoceptor blockade.

Experimental Data on Neuronal Survival

While direct head-to-head quantitative comparisons of this compound and Tamsulosin on neuronal survival in the same experimental model are limited in the reviewed literature, data from separate studies provide insights into their respective efficacies.

Tamsulosin: Inhibition of Apoptosis in a Rat Model of Intracerebral Hemorrhage

Treatment GroupDosageKey FindingsReference
Tamsulosin0.01, 0.1, and 1 mg/kg (intragastrically)Markedly suppressed caspase-3 expression in the hippocampal CA1 region. The 0.01 mg/kg dose showed the most potent inhibitory effects on cell apoptosis and proliferation.
Vehicle Control-Significant hippocampal cell apoptosis and proliferation post-intracerebral hemorrhage.

This compound: Anti-Apoptotic Effect in RAW 264.7 Cells

A modified version of Terazosin (TZ-md), with a 1000-fold reduced affinity for the α1-adrenoceptor, was shown to retain its anti-apoptotic effects, indicating a mechanism independent of α1-adrenoceptor blockade.

Treatment GroupConcentrationKey FindingsReference
Terazosin (TZ-md)Not specified in snippetDisplayed an anti-apoptotic effect in Raw 264.7 cells.
Control-Baseline level of apoptosis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing neuronal survival.

1. In Vitro Neuronal Survival Assay

This workflow is commonly used to assess the neuroprotective effects of compounds on cultured neuronal cells subjected to a toxic insult.

Experimental_Workflow Start Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Treatment Treatment with This compound or Tamsulosin Start->Treatment Insult Induction of Neuronal Injury (e.g., MPP+, H2O2, LPS) Treatment->Insult Incubation Incubation (24-48 hours) Insult->Incubation Analysis Assessment of Neuronal Survival Incubation->Analysis Viability Cell Viability Assays (MTT, LDH) Analysis->Viability Apoptosis Apoptosis Assays (Annexin V, TUNEL) Analysis->Apoptosis

Generalized workflow for in vitro neuronal survival assays.
  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or Tamsulosin for a specified duration.

  • Induction of Injury: A neurotoxic agent (e.g., MPP+ for Parkinson's models, hydrogen peroxide for oxidative stress) is added to the culture medium to induce cell death.

  • Incubation: Cells are incubated for a period of 24-48 hours.

  • Assessment of Neuronal Survival:

    • Cell Viability Assays:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

    • Apoptosis Assays:

      • Annexin V Staining: Detects early apoptotic cells by binding to phosphatidylserine on the outer leaflet of the plasma membrane.

      • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

2. In Vivo Models of Neurodegeneration

Animal models are crucial for evaluating the neuroprotective effects of compounds in a more complex physiological setting.

  • Animal Models: Rodent models of stroke (e.g., middle cerebral artery occlusion), Parkinson's disease (e.g., MPTP administration), or intracerebral hemorrhage are commonly used.

  • Drug Administration: this compound or Tamsulosin is administered to the animals (e.g., intraperitoneally, orally) before or after the induced injury.

  • Behavioral Analysis: Motor function and cognitive performance are assessed using tests such as the rotarod test or Morris water maze.

  • Histological Analysis: Brain tissue is collected and analyzed for neuronal loss, apoptosis (e.g., TUNEL staining), and specific protein markers (e.g., caspase-3) using immunohistochemistry.

Conclusion

The available evidence strongly suggests that this compound and Tamsulosin exert their neuroprotective effects through distinct and independent pathways. This compound's ability to enhance cellular bioenergetics via PGK1 activation presents a promising and novel therapeutic avenue for a range of neurodegenerative disorders. The neuroprotective action of Tamsulosin, mediated by its alpha-1 adrenoceptor antagonism, is also evident, particularly in acute injury models. However, the conflicting reports on its long-term cognitive effects warrant further investigation. For researchers and drug developers, the choice between targeting the PGK1 pathway with this compound analogs or modulating alpha-1 adrenoceptors with compounds like Tamsulosin will depend on the specific neuropathological context and desired therapeutic outcome. Future head-to-head studies employing standardized experimental models are essential to definitively delineate the comparative neuroprotective efficacy of these two compounds.

References

Comparative study of (S)-Terazosin's effects in different neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Terazosin, a drug traditionally used for treating benign prostatic hyperplasia and hypertension, has emerged as a promising neuroprotective agent in various preclinical models of neurodegenerative diseases.[1][2][3] This guide provides a comparative overview of the effects of this compound in models of Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's Disease, with a discussion on its potential relevance to Huntington's Disease. The primary mechanism of action for Terazosin's neuroprotective effects is the activation of the enzyme Phosphoglycerate Kinase 1 (PGK1), a key enzyme in glycolysis.[1][2] This activation leads to increased ATP production, which is crucial for neuronal survival and function, and is often impaired in neurodegenerative conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in different neurodegenerative disease models.

Table 1: Effects of this compound in Parkinson's Disease Models
Model Type Key Parameter This compound Effect Reference
MPTP Mouse ModelDopaminergic Neuron SurvivalIncreased survival of dopaminergic neurons in the substantia nigra.
MPTP Mouse ModelBrain ATP LevelsPrevented the reduction in pyruvate and ATP levels.
6-OHDA Rat ModelNeuroprotectionDemonstrated neuroprotective effects.
LRRK2 Mutant NeuronsAlpha-synuclein AccumulationReduced the percentage of neurons with accumulated alpha-synuclein.
Human iPSC-based ModelBrain Cell LossSlowed the loss of brain cells.
Epidemiological DataRisk of Parkinson's DiseaseAssociated with a reduced risk of developing Parkinson's disease.
Epidemiological DataMotor Symptom ProgressionAssociated with a reduced rate of motor symptom progression in patients.
Table 2: Effects of this compound in ALS Models
Model Type Key Parameter This compound Effect Reference
TDP-43 Mouse ModelMotor Neuron Number40% increase in the number of motor neurons in the ventral horn.
TDP-43 Mouse ModelSurvivalStatistically significant improvement in median survival time.
TDP-43 Mouse ModelClinical ScoreSignificantly improved clinical scores (limb weakness and paralysis).
TDP-43 Zebrafish ModelMotor FunctionSignificantly improved motor function.
C9orf72 Zebrafish ModelMotor Neuron DevelopmentNormalized motor neuron development.
ESC-derived Motor Neurons (TDP-43M337V)Cell Survival (oxidative stress)Protected against oxidative stress-induced cell death.
ESC-derived Motor Neurons (TDP-43M337V)Glycolysis RateIncreased basal glycolysis rates.
Table 3: Effects of this compound in Alzheimer's Disease Models
Model Type Key Parameter This compound Effect Reference
APPswe/PS1 Mouse ModelAβ Plaque BurdenAttenuated brain Aβ plaque burden.
APPswe/PS1 Mouse ModelCerebral Amyloid AngiopathyReduced number of cerebral amyloid angiopathy sites.
APPswe/PS1 Mouse ModelCognitive DeficitsAmeliorated cognitive deficits.

Discussion on Huntington's Disease

Currently, there is a notable absence of direct studies investigating the effects of this compound in animal or cellular models of Huntington's Disease. However, the known pathogenic mechanisms of Huntington's Disease suggest a potential therapeutic rationale for exploring PGK1 activation as a strategy.

Huntington's Disease is characterized by the aggregation of the mutant huntingtin protein (mHtt). Studies have shown that activation of PGK1 by Terazosin can reduce the formation of pathological protein aggregates in other neurodegenerative conditions, partly by increasing ATP levels which may help dissolve these aggregates and by promoting their degradation through autophagy. Furthermore, metabolic and mitochondrial dysfunction are recognized as key features of Huntington's Disease. Given that Terazosin enhances glycolysis and ATP production, it could potentially counteract the energy deficits observed in Huntington's Disease. Future research is warranted to directly assess the neuroprotective potential of this compound in preclinical models of Huntington's Disease.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Administration of this compound in a Mouse Model of Parkinson's Disease (MPTP Model)
  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Parkinsonism: Mice are administered with four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (20 mg/kg) dissolved in saline, at 2-hour intervals.

  • Terazosin Administration: this compound is dissolved in drinking water. A common dosage is approximately 0.03 mg/kg/day, achieved by adding the drug to the drinking water at a concentration of 0.15 µg/mL. Treatment can be initiated before or after MPTP administration to assess both protective and restorative effects.

  • Behavioral Assessment: Motor coordination and balance are assessed using tests such as the rotarod test and the pole test.

  • Neurochemical and Histological Analysis: Post-mortem analysis of the substantia nigra and striatum is performed. This includes immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites. Brain tissue is also analyzed for ATP and pyruvate levels.

Administration of this compound in a Zebrafish Model of ALS
  • Animal Model: Zebrafish embryos expressing mutant human TDP-43 or with a C9orf72 knockdown are used.

  • Terazosin Administration: this compound is dissolved in the embryo medium. A typical concentration used is 50 µM, with treatment starting from 6 hours post-fertilization (hpf).

  • Motor Neuron Phenotype Assessment: At 48-72 hpf, motor neuron axons are visualized using fluorescent reporters (e.g., under the control of the mnx1 promoter). Axon length and branching are quantified.

  • Behavioral Assessment: Larval motor behavior is assessed by measuring the startle response to a tactile stimulus or by analyzing swimming patterns.

Assessment of Neuroprotection in an Alzheimer's Disease Mouse Model
  • Animal Model: Transgenic mouse models that develop amyloid plaques, such as the APPswe/PS1dE9 mouse model, are used.

  • Terazosin Administration: this compound is administered orally, for example, through drinking water, for a prolonged period (e.g., several months).

  • Cognitive Assessment: Cognitive function is evaluated using behavioral tests such as the Morris water maze to assess spatial learning and memory.

  • Histological Analysis: After the treatment period, brain tissue is collected. Immunohistochemistry using antibodies against Aβ (e.g., 6E10) and Congo red staining are performed to quantify the amyloid plaque burden and cerebral amyloid angiopathy in the cortex and hippocampus.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow.

Terazosin_Mechanism Terazosin This compound PGK1 PGK1 (Phosphoglycerate Kinase 1) Terazosin->PGK1 Activates Glycolysis Glycolysis PGK1->Glycolysis Enhances ATP Increased ATP Production Glycolysis->ATP Neuroprotection Neuroprotection (Neuron Survival, Function) ATP->Neuroprotection

Caption: Mechanism of this compound's neuroprotective action.

Experimental_Workflow cluster_model Disease Model Selection cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis PD_Model Parkinson's Model (e.g., MPTP mice) Terazosin_Admin This compound Administration PD_Model->Terazosin_Admin Vehicle_Control Vehicle Control PD_Model->Vehicle_Control ALS_Model ALS Model (e.g., TDP-43 zebrafish) ALS_Model->Terazosin_Admin ALS_Model->Vehicle_Control AD_Model Alzheimer's Model (e.g., APP/PS1 mice) AD_Model->Terazosin_Admin AD_Model->Vehicle_Control Behavioral Behavioral Tests (Motor/Cognitive) Terazosin_Admin->Behavioral Histological Histological Analysis (Neuron Count, Pathology) Terazosin_Admin->Histological Biochemical Biochemical Analysis (ATP levels) Terazosin_Admin->Biochemical Vehicle_Control->Behavioral Vehicle_Control->Histological Vehicle_Control->Biochemical Data_Analysis Statistical Analysis and Comparison Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

Caption: General experimental workflow for preclinical studies.

References

Validating the safety and toxicity profile of long-term (S)-Terazosin administration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the long-term safety and toxicity profile of a therapeutic candidate is paramount. This guide provides a comparative analysis of (S)-Terazosin, an alpha-1 adrenergic receptor antagonist, against other commonly used alternatives for conditions such as benign prostatic hyperplasia (BPH) and hypertension. The following sections detail the available preclinical and clinical safety data, outline standard experimental protocols for long-term toxicity assessment, and visualize key pathways and workflows.

Note on this compound Data: It is important to note that while Terazosin is administered as a racemic mixture of (R)- and (S)-enantiomers, specific long-term safety and toxicity data for the isolated (S)-enantiomer is limited in publicly available literature. Therefore, the data presented for Terazosin in this guide pertains to the racemic mixture, serving as a surrogate for the safety profile of long-term this compound administration.

Comparative Safety and Toxicity Data

The long-term safety of alpha-1 adrenergic receptor antagonists has been evaluated in numerous clinical trials. The following tables summarize key safety and toxicity findings for racemic Terazosin and its common alternatives: Doxazosin, Tamsulosin, and Alfuzosin.

Table 1: Common Adverse Events of Alpha-1 Adrenergic Receptor Antagonists in Long-Term Clinical Trials

Adverse EventTerazosinDoxazosinTamsulosinAlfuzosin
Dizziness/Postural Hypotension 6.7% - 21%[1][2]Common, especially at initiation[3]4% - 14.2%[4][5]3.1% - 5.0%
Asthenia (Weakness/Fatigue) 3.8%CommonReportedComparable to placebo
Somnolence (Drowsiness) 2.0%ReportedReportedNot commonly reported
Nasal Congestion/Rhinitis Significantly more common than placeboReportedReportedNot commonly reported
Headache 1.1% leading to withdrawalCommonReportedReported
Ejaculatory Dysfunction ReportedReported8.4% - 18.1%0.3% - 0.6%
Syncope (Fainting) ~1% in hypertensive patientsCan occur, especially with first doseExtremely uncommonRare

Table 2: Cardiovascular Safety Profile in Long-Term Use

ParameterTerazosinDoxazosinTamsulosinAlfuzosin
Effect on Blood Pressure Significant reduction in hypertensive patientsReduces blood pressureMinimal effects on blood pressureMarginal changes, well-tolerated with antihypertensives
Postural Hypotension A notable side effect, especially at initiationA known risk, especially in older adultsLower incidence compared to TerazosinLow incidence
Heart Failure Risk Not a primary concern in major trialsDoubled risk of congestive heart failure compared to chlorthalidone in the ALLHAT trialNot associated with increased riskNot associated with increased risk

Experimental Protocols for Long-Term Toxicity Assessment

Standardized and rigorous experimental protocols are essential for validating the long-term safety of a drug. The following outlines a general methodology for preclinical and clinical long-term toxicity studies, based on guidelines from regulatory bodies like the FDA and EMA.

Preclinical Long-Term Toxicity Studies

Objective: To characterize the toxicological profile of a drug candidate following repeated administration in animal models over a prolonged period.

Methodology:

  • Species Selection: At least two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), are typically used.

  • Dose Selection: A minimum of three dose levels (low, medium, and high) and a control group (vehicle only) are included. The high dose should be a maximum tolerated dose (MTD) that induces some toxicity without causing mortality.

  • Duration: For chronic toxicity studies, the duration is typically 6-9 months in rodents and 9-12 months in non-rodents, depending on the intended duration of clinical use.

  • Administration Route: The route of administration should be the same as the intended clinical route.

  • Parameters Monitored:

    • Clinical Observations: Daily general health checks, and weekly detailed physical examinations.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed at baseline and termination.

    • Hematology and Clinical Chemistry: Blood samples collected at multiple time points to assess effects on blood cells, liver enzymes, kidney function, and other metabolic parameters.

    • Urinalysis: Conducted periodically.

    • Toxicokinetics: To determine the systemic exposure to the drug.

  • Pathology:

    • Gross Necropsy: Full necropsy of all animals at termination.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups are examined as needed to determine a no-observed-adverse-effect level (NOAEL).

A study on the intravenous safety of Terazosin in rats determined a no-toxic-effect dosage of 40 mg/kg/day when administered for one month.

Clinical Long-Term Safety Studies (Phase III and Post-Marketing Surveillance)

Objective: To evaluate the safety and tolerability of a drug in a large patient population over an extended period, representative of its intended clinical use.

Methodology:

  • Study Design: Typically, multicenter, randomized, double-blind, placebo-controlled, or active-comparator controlled studies. Open-label extension studies are also common for long-term follow-up. A long-term study of Terazosin for BPH involved a 26-week single-blind treatment period followed by a 24-week double-blind withdrawal period.

  • Patient Population: A large and diverse patient population that reflects the target demographic for the drug.

  • Dosage: The intended therapeutic dose, which may involve a titration period. For instance, in a long-term study, Terazosin was initiated at 1 mg/day and titrated up to a maximum of 20 mg/day.

  • Duration: Typically one year or longer to assess for chronic adverse effects.

  • Safety Assessments:

    • Adverse Event (AE) Monitoring: Spontaneous reporting of all AEs by patients and investigators. The severity and relationship to the study drug are assessed.

    • Vital Signs: Blood pressure and heart rate are monitored regularly.

    • Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at baseline and at specified intervals.

    • Electrocardiograms (ECGs): To monitor for any cardiac effects.

    • Physical Examinations: Conducted periodically.

  • Data Analysis: The incidence of AEs is compared between the treatment and control groups. Statistical analyses are performed to identify any significant safety signals.

Visualizations

Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonists

cluster_0 Sympathetic Nervous System cluster_1 Target Cell (Smooth Muscle) Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Terazosin This compound / Alternatives Terazosin->Alpha1_Receptor Blocks

Caption: Signaling pathway of alpha-1 adrenergic receptor antagonists.

Generalized Workflow for Long-Term Toxicity Assessment

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Dose_Range Dose-Range Finding Studies Chronic_Tox Chronic Toxicity Studies (Rodent & Non-rodent) Dose_Range->Chronic_Tox Toxico Toxicokinetics Chronic_Tox->Toxico Pathology Histopathology Chronic_Tox->Pathology Phase_I Phase I (Safety in Healthy Volunteers) Toxico->Phase_I Pathology->Phase_I Phase_II Phase II (Efficacy & Short-term Safety) Phase_I->Phase_II Phase_III Phase III (Long-term Safety & Efficacy) Phase_II->Phase_III Post_Market Post-Marketing Surveillance (Phase IV) Phase_III->Post_Market

Caption: Generalized workflow for long-term drug toxicity assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Terazosin
Reactant of Route 2
Reactant of Route 2
(S)-Terazosin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.